2-(Oxiran-2-yl)furan
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxiran-2-yl)furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-2-5(7-3-1)6-4-8-6/h1-3,6H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPZDKCYRLRLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415848 | |
| Record name | 2-(oxiran-2-yl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2745-17-7 | |
| Record name | 2-(oxiran-2-yl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Oxiran-2-yl)furan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Oxiran-2-yl)furan, a valuable heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document details established synthetic methodologies, thorough characterization data, and the logical workflows for its preparation and analysis.
Introduction
This compound, also known as 2-furyloxirane, is a bifunctional molecule incorporating both a furan ring and an epoxide moiety. The aromatic nature of the furan ring, coupled with the reactivity of the epoxide, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical intermediates. This guide outlines the key procedures for its synthesis and the analytical techniques employed for its structural elucidation and purity assessment.
Synthesis of this compound
The primary synthetic route to this compound involves the epoxidation of 2-vinylfuran. Other potential methods include the reaction of a furan derivative with an epoxide-containing reagent.
Experimental Protocol: Epoxidation of 2-Vinylfuran
This protocol details a common method for the synthesis of this compound via the epoxidation of 2-vinylfuran using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
2-Vinylfuran
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-vinylfuran in dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidant: To the cooled solution, add a solution of m-CPBA in dichloromethane dropwise over a period of 30-60 minutes. The molar ratio of m-CPBA to 2-vinylfuran is typically 1.1 to 1.5 equivalents.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 4:1). The disappearance of the 2-vinylfuran spot indicates the completion of the reaction.
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove meta-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
-
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following are the key analytical techniques and expected data.
Physical Properties
| Property | Value (Predicted) |
| Molecular Formula | C₆H₆O₂ |
| Molecular Weight | 110.11 g/mol |
| Boiling Point | Not available |
| Density | Not available |
Spectroscopic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their connectivity.
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H-3' | ~6.4 | dd | ~1.8, ~0.8 |
| H-4' | ~6.3 | dd | ~3.2, ~1.8 |
| H-5' | ~7.4 | dd | ~3.2, ~0.8 |
| H-2 | ~3.9 | dd | ~4.0, ~2.5 |
| H-1a | ~2.9 | dd | ~5.5, ~4.0 |
| H-1b | ~2.7 | dd | ~5.5, ~2.5 |
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C-2' | ~152 |
| C-5' | ~143 |
| C-3' | ~110 |
| C-4' | ~108 |
| C-2 | ~52 |
| C-1 | ~47 |
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Vibration Mode | Functional Group |
| ~3100-3000 | C-H stretch | Furan Ring |
| ~3000-2900 | C-H stretch | Epoxide Ring |
| ~1600 | C=C stretch | Furan Ring |
| ~1250 | C-O-C asymmetric stretch | Epoxide Ring |
| ~1015 | C-O-C stretch | Furan Ring |
| ~880 | C-O symmetric ring stretch | Epoxide Ring |
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Electron Ionization (EI-MS):
-
Molecular Ion (M⁺): m/z = 110
-
Major Fragments (Predicted):
-
m/z = 81 ([M-CHO]⁺): Loss of a formyl radical.
-
m/z = 67 ([C₄H₃O]⁺): Furan ring fragment.
-
m/z = 39 ([C₃H₃]⁺): Cyclopropenyl cation.
-
-
Logical Workflow for Characterization:
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed experimental protocol for its synthesis via the epoxidation of 2-vinylfuran, along with the expected characterization data, serves as a valuable resource for researchers in the fields of organic synthesis and drug development. The provided workflows offer a clear visual representation of the logical steps involved in both the synthesis and analytical verification of this important heterocyclic compound.
Technical Guide: 2-(Oxiran-2-yl)furan - A Profile of its Physical and Chemical Properties for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Oxiran-2-yl)furan, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The document details its molecular structure, physical characteristics, and chemical reactivity, with a focus on the interplay between the furan ring and the epoxide functional group. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this molecule. All quantitative data is summarized in structured tables, and key chemical transformations are illustrated with diagrams generated using the DOT language.
Introduction
This compound, also known as 2-furyloxirane, is a bifunctional organic molecule that incorporates both a furan ring and an epoxide ring.[1] This unique combination of a π-excessive aromatic system and a strained three-membered ether ring imparts a distinct reactivity profile, making it a versatile building block in synthetic chemistry. The furan moiety can participate in electrophilic substitution and Diels-Alder reactions, while the epoxide is susceptible to nucleophilic ring-opening. This dual reactivity allows for the synthesis of a wide array of more complex molecular architectures, which is of significant interest in the development of novel therapeutic agents and functional materials.
Molecular Structure and Identifiers
The molecular structure of this compound consists of a furan ring substituted at the 2-position with an oxirane (epoxide) ring.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 2745-17-7[2] |
| Molecular Formula | C₆H₆O₂[2] |
| Molecular Weight | 110.11 g/mol [2] |
| Canonical SMILES | C1C(O1)C2=CC=CO2[1] |
| InChI | InChI=1S/C6H6O2/c1-2-5(7-3-1)6-4-8-6/h1-3,6H,4H2[2] |
| InChIKey | SLPZDKCYRLRLED-UHFFFAOYSA-N[2] |
Physical Properties
Specific experimental data on the physical properties of this compound is limited. However, properties can be estimated based on related furan and epoxide-containing compounds.
| Property | Value | Notes |
| Boiling Point | Not available | A related compound, 2-acetylfuran (C₆H₆O₂), has a boiling point of 168–169 °C.[3] Another related compound, 2-methylfuran (C₅H₆O), has a boiling point of 64 °C.[4] The boiling point of 2-[(Oxiran-2-ylmethoxy)methyl]furan is 105 °C at 11 mmHg.[5] |
| Melting Point | Not available | 2-Acetylfuran has a melting point of 30 °C.[3] |
| Density | Not available | 2-Acetylfuran has a density of 1.0975 g/mL at 20 °C.[3] |
| Solubility | Soluble in common organic solvents. Slightly soluble in water. | Furan is soluble in alcohol, ether, and acetone, and slightly soluble in water.[6] Furfuryl alcohol is readily soluble in water and various organic solvents.[7] |
| Appearance | Likely a colorless to pale yellow liquid. | Based on the appearance of similar small furan derivatives. |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the protons on the furan ring and the oxirane ring would be expected. The furan protons typically appear in the aromatic region, while the oxirane protons would be in the upfield region. Data is available on PubChem.[2] |
| ¹³C NMR | Resonances for the four distinct carbon atoms of the furan ring and the two carbons of the oxirane ring would be observed. Data is available on PubChem.[2] |
| Infrared (IR) | Characteristic peaks for C-H stretching of the furan ring, C-O-C stretching of the furan and epoxide rings, and the epoxide ring breathing vibrations would be present.[8] |
| Mass Spectrometry | The molecular ion peak would be observed at m/z = 110.11. |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the reactivity of its two functional groups: the furan ring and the epoxide ring. The molecule is stable under neutral conditions but can decompose in the presence of strong acids or bases.[1]
Reactivity of the Epoxide Ring: Nucleophilic Ring-Opening
The three-membered epoxide ring is highly strained and therefore susceptible to ring-opening reactions by nucleophiles.[9] This reaction can proceed under either basic or acidic conditions, leading to different regioselectivity.
Under basic or neutral conditions , the nucleophile attacks the less sterically hindered carbon of the epoxide in a classic Sₙ2 mechanism.[10][11]
Caption: Nucleophilic ring-opening of the epoxide under basic conditions.
Under acidic conditions , the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more substituted carbon, as the transition state has some carbocationic character.[9]
Caption: Nucleophilic ring-opening of the epoxide under acidic conditions.
Reactivity of the Furan Ring: Electrophilic Aromatic Substitution
The furan ring is an electron-rich aromatic system and is significantly more reactive than benzene towards electrophilic substitution.[6] Reactions such as halogenation, nitration, and Friedel-Crafts acylation occur readily, preferentially at the C5 position (the carbon adjacent to the oxygen and opposite the epoxide substituent) due to the directing effect of the oxygen atom.
Caption: General mechanism for electrophilic substitution on the furan ring.
Common electrophilic substitution reactions for furans include:
-
Nitration: Typically carried out with acetyl nitrate at low temperatures.[12]
-
Halogenation: Reaction with halogens can be vigorous; milder conditions are often required.[6]
-
Acylation: Friedel-Crafts acylation can be performed with acid anhydrides or acyl halides, often with a mild Lewis acid catalyst.[12]
Experimental Protocols
General Synthesis via Epoxidation of 2-Vinylfuran
This method involves the oxidation of the double bond of 2-vinylfuran using an epoxidizing agent such as a peroxy acid (e.g., m-CPBA) or through catalytic methods.
Caption: A generalized workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: 2-Vinylfuran is dissolved in a suitable inert solvent, such as dichloromethane (DCM), in a reaction vessel equipped with a stirring mechanism and cooled in an ice bath.
-
Epoxidation: A solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise to the stirred solution of 2-vinylfuran. The temperature is maintained at or below 0 °C to control the reaction rate and minimize side reactions. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched by the addition of a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide. The organic layer is then washed sequentially with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis. The epoxide handle allows for the introduction of various nucleophilic fragments, while the furan ring can be further functionalized or used as a diene in Diels-Alder reactions. These properties could be exploited in the synthesis of complex natural products and in the generation of libraries of compounds for drug discovery screening. For instance, furan-containing compounds have shown a range of biological activities, and the ability to append diverse side chains via the epoxide ring opening could lead to the discovery of new bioactive molecules.
Conclusion
This compound is a reactive and versatile heterocyclic compound with significant potential in synthetic chemistry. Its dual reactivity, stemming from the furan and epoxide moieties, allows for a wide range of chemical transformations. While specific physical data for this compound is not extensively documented, its chemical behavior can be reliably predicted based on the well-established reactivity of furans and epoxides. This guide provides a foundational understanding of its properties for researchers and professionals aiming to utilize this molecule in their synthetic endeavors.
References
- 1. Buy this compound (EVT-3187704) | 2745-17-7 [evitachem.com]
- 2. This compound | C6H6O2 | CID 5323927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 4. 2-Methylfuran - Wikipedia [en.wikipedia.org]
- 5. 2-[(Oxiran-2-ylmethoxy)methyl]furan 5380-87-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Furan - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. byjus.com [byjus.com]
- 10. Ch16: SN2 type reactions of Epoxides [chem.ucalgary.ca]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
Spectroscopic Analysis of 2-(Oxiran-2-yl)furan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Oxiran-2-yl)furan, also known as 2-furyloxirane, is a heterocyclic compound featuring a furan ring substituted with an oxirane (epoxide) ring. This bifunctional molecule holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex organic materials. The reactive epoxide ring allows for a variety of nucleophilic ring-opening reactions, while the furan moiety can participate in various cycloadditions and other transformations characteristic of aromatic heterocycles. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the monitoring of its chemical reactions.
This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of comprehensive, publicly accessible experimental spectra and detailed protocols for this specific compound, this guide is based on typical spectroscopic values for similar structural motifs and general principles of spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the expected and, where available, reported spectroscopic data for this compound. It is important to note that actual experimental values can vary depending on the solvent, concentration, and instrument used.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 (Furan) | ~7.4 | dd | J ≈ 1.8, 0.8 |
| H3 (Furan) | ~6.3 | dd | J ≈ 3.2, 0.8 |
| H4 (Furan) | ~6.2 | dd | J ≈ 3.2, 1.8 |
| H1' (Oxirane CH) | ~3.9 | dd | J ≈ 4.0, 2.5 |
| H2'a (Oxirane CH₂) | ~3.1 | dd | J ≈ 5.5, 4.0 |
| H2'b (Oxirane CH₂) | ~2.8 | dd | J ≈ 5.5, 2.5 |
Predicted data is based on typical chemical shifts for furan and epoxide protons. The exact values and coupling constants require experimental verification.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 (Furan) | ~152 |
| C5 (Furan) | ~143 |
| C3 (Furan) | ~110 |
| C4 (Furan) | ~108 |
| C1' (Oxirane CH) | ~52 |
| C2' (Oxirane CH₂) | ~48 |
Predicted data is based on typical chemical shifts for furan and epoxide carbons.
Table 3: IR Spectroscopic Data (Expected Absorptions)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Furan) | Stretching | 3100 - 3150 |
| C-H (Oxirane) | Stretching | 2990 - 3050 |
| C=C (Furan) | Stretching | 1500 - 1600 |
| C-O-C (Furan) | Asymmetric Stretching | 1250 - 1280 |
| C-O-C (Oxirane) | Asymmetric Ring Stretch | ~1250 |
| C-O-C (Oxirane) | Symmetric Ring Stretch ("Ring Breathing") | 800 - 950 |
Table 4: Mass Spectrometry Data
| Technique | Expected [M]⁺ or [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| Electron Ionization (EI) | 110.0368 (Exact Mass) | - Loss of CO (-28) - Loss of CHO (-29) - Furan ring fragmentation |
| Electrospray Ionization (ESI) | 111.0441 (for [M+H]⁺) | Dependent on ionization conditions, typically shows the protonated molecular ion. |
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 300-600 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is typically used to simplify the spectrum and provide information on the number of attached protons. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required compared to ¹H NMR.
General IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two KBr or NaCl plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄, CHCl₃) can be analyzed in a liquid cell.
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.
General Mass Spectrometry Protocol
-
Sample Introduction: The method of introduction depends on the ionization technique. For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatograph (GC-MS). For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.
-
Ionization and Analysis: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. In ESI-MS, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or adducted molecular ions. The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is essential for confirming its structure and purity, which are critical for its application in research and development. While detailed experimental data in the public domain is scarce, the expected spectroscopic signatures can be predicted based on the known properties of the furan and oxirane functional groups. The methodologies and workflow presented here provide a general framework for the analysis of this and similar small molecules. Researchers working with this compound are encouraged to perform thorough spectroscopic analysis and to publish their findings to enrich the collective knowledge base for this promising chemical entity.
"CAS number and molecular structure of 2-(Oxiran-2-yl)furan"
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Oxiran-2-yl)furan, a heterocyclic compound featuring both a furan ring and an epoxide functional group, is a versatile building block in organic synthesis.[1] Its unique structure, combining the aromaticity of the furan moiety with the reactivity of the epoxide ring, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including those with potential pharmacological activity.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance in drug discovery and development.
Molecular Structure and Properties
| Property | Value | Source |
| CAS Number | 2745-17-7 | PubChem |
| Molecular Formula | C₆H₆O₂ | PubChem |
| Molecular Weight | 110.11 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | C1C(O1)C2=CC=CO2 | PubChem |
| Topological Polar Surface Area | 25.7 Ų | PubChem |
| XLogP3 | 0.5 | PubChem |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the epoxidation of 2-vinylfuran. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Epoxidation of 2-Vinylfuran
Materials:
-
2-Vinylfuran
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-vinylfuran in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the cooled solution of 2-vinylfuran with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess peroxy acid by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Spectroscopic Data
(Note: Specific, experimentally obtained spectra with detailed peak assignments for this compound are not widely available in public databases. The following are expected chemical shifts and fragmentation patterns based on the structure and data for similar compounds.)
| Spectroscopic Data | Description |
| ¹H NMR | Expected signals for the furan ring protons (around 6.3-7.5 ppm) and the oxirane ring protons (around 2.8-4.0 ppm). |
| ¹³C NMR | Expected signals for the furan ring carbons (around 105-150 ppm) and the oxirane ring carbons (around 45-55 ppm). |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z = 110.11. Common fragmentation patterns would involve the loss of CO, CHO, and cleavage of the epoxide ring. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for C-H stretching of the furan ring (around 3100 cm⁻¹), C-O-C stretching of the furan and epoxide rings (in the 1000-1300 cm⁻¹ region), and the C-C stretching of the furan ring (around 1500-1600 cm⁻¹). |
Reactivity and Applications in Drug Discovery
The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring, making it susceptible to nucleophilic ring-opening reactions. This reactivity is a key feature that allows for its use as a versatile building block in the synthesis of more complex molecules with potential biological activity. Furan and its derivatives have been shown to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2]
Nucleophilic Ring-Opening Reactions
The epoxide ring of this compound can be opened by a variety of nucleophiles, such as amines, alcohols, and thiols. These reactions typically proceed via an Sₙ2 mechanism and can be catalyzed by either acid or base. The regioselectivity of the ring-opening (i.e., which of the two epoxide carbons is attacked) can often be controlled by the choice of reaction conditions and the nature of the nucleophile.
Role as a Chiral Building Block
This compound contains a chiral center, and enantiomerically pure forms of this compound can be used as chiral building blocks for the asymmetric synthesis of complex molecules.[3] This is particularly important in drug development, where the stereochemistry of a molecule can have a profound impact on its biological activity and safety profile.
Synthesis of Bioactive Molecules
The furan moiety is a common scaffold in many bioactive compounds and approved drugs. The ability to introduce functionality through the epoxide ring of this compound makes it an attractive starting material for the synthesis of novel furan-containing drug candidates. For example, the ring-opening of the epoxide with an appropriate amine could lead to the synthesis of amino alcohol derivatives, a structural motif present in many pharmaceuticals.
Visualization of Synthetic Pathway
The following diagram illustrates the general synthetic utility of this compound as a synthetic intermediate.
Caption: Synthetic pathway from 2-vinylfuran to bioactive molecules.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and development. Its readily available starting materials, straightforward synthesis, and the dual reactivity of the furan and epoxide moieties provide chemists with a powerful tool for the construction of novel and complex molecular architectures. Further exploration of the reactivity of this compound and its derivatives is likely to lead to the discovery of new therapeutic agents.
References
Thermodynamic Properties of Furan-Based Epoxides: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan-based epoxides are a class of bio-derived compounds that are gaining significant attention as sustainable alternatives to petroleum-based epoxy resins.[1][2] Derived from renewable resources like polysaccharides, these compounds possess a unique combination of a furan ring and one or more epoxide functionalities.[1][3] This structure imparts desirable properties, including high thermal stability and char yield, making them promising for applications in high-performance materials and composites.[1][2] Furthermore, the reactivity of the furan and epoxide moieties offers versatile synthetic pathways for the development of novel chemical entities in drug discovery.[1]
This technical guide provides a comprehensive overview of the thermodynamic properties of furan-based epoxides. Acknowledging the current scarcity of extensive experimental data for this emerging class of compounds, this document will focus on:
-
Presenting available computational and experimental data on the thermodynamic properties of furan-based compounds and their epoxidized derivatives.
-
Detailing the key experimental protocols for determining these properties.
-
Illustrating the primary synthesis and reaction pathways of furan-based epoxides.
Thermodynamic Data
A comprehensive experimental dataset for the standard thermodynamic properties of a wide range of furan-based epoxides is not yet readily available in the scientific literature. However, computational studies on related furan compounds and experimental data on the curing of furan-based epoxy resins provide valuable insights.
Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change upon the formation of a compound from its constituent elements in their standard states. While experimental data for furan-based epoxides are scarce, high-level ab initio computational studies have been conducted on furan and its methylated derivatives, which serve as important structural motifs in furan-based epoxides.
Table 1: Computed Standard Enthalpies of Formation (ΔHf° at 298.15 K) of Furan and its Derivatives [4]
| Compound | Formula | ΔHf° (kJ/mol) |
| Furan | C₄H₄O | -34.8 ± 3 |
| 2-Methylfuran | C₅H₆O | -80.3 ± 5 |
| 2,5-Dimethylfuran | C₆H₈O | -124.6 ± 6 |
Note: These values are from computational studies and provide an estimation for the core furan structure.
Heat of Reaction for Curing
Differential Scanning Calorimetry (DSC) has been employed to study the curing kinetics of furan-based epoxy resins. The total heat of reaction (ΔHtot) for the curing process provides information on the exothermicity of the cross-linking reaction.
Table 2: Total Heat of Reaction for the Curing of 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF) with Methyl Nadic Anhydride (MNA) [5]
| Epoxy/Anhydride Ratio | ΔHtot (J/g) |
| Stoichiometric | 353.7 |
| Epoxy Excess | 301.1 |
| Anhydride Excess | 377.2 |
Experimental Protocols
The determination of the thermodynamic properties of furan-based epoxides relies on established calorimetric techniques. The following sections detail the methodologies for measuring the key thermodynamic parameters.
Determination of Enthalpy of Combustion via Bomb Calorimetry
Bomb calorimetry is the standard experimental technique for determining the enthalpy of combustion of a substance. From this, the standard enthalpy of formation can be calculated using Hess's Law.
Protocol:
-
Sample Preparation: A precise mass (typically 0.5-1.0 g) of the furan-based epoxide is pressed into a pellet.[6][7]
-
Bomb Assembly: The pellet is placed in a sample holder within the bomb calorimeter. A fuse wire of known length and mass is positioned to be in contact with the sample.[6][7][8]
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[6][7]
-
Calorimeter Setup: The bomb is placed in a bucket containing a known volume of water (e.g., 2.000 L). The entire assembly is housed within an insulating jacket to create an adiabatic or isoperibol environment.[6][7]
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a stable final temperature is reached.[7][8]
-
Calculation: The heat released by the combustion of the sample is calculated from the temperature change of the water and the heat capacity of the calorimeter system (determined by calibrating with a standard of known heat of combustion, such as benzoic acid). Corrections are made for the heat of combustion of the fuse wire.[6] The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is derived.
Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
DSC is a versatile technique used to measure the heat capacity of a substance as a function of temperature, as well as to study phase transitions and curing reactions.[9][10][11]
Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the furan-based epoxide is hermetically sealed in an aluminum pan.[5]
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen.[5]
-
Temperature Program: The sample is subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min).[11][12]
-
Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.[11][12]
-
Data Analysis:
-
Heat Capacity (Cp): The heat capacity of the sample can be determined from the heat flow signal.
-
Glass Transition Temperature (Tg): For amorphous solids, the glass transition is observed as a step-like change in the baseline of the DSC thermogram.[12]
-
Melting Point (Tm) and Enthalpy of Fusion (ΔHm): For crystalline solids, melting is observed as an endothermic peak. The peak temperature corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.
-
Curing Reactions: The exothermic peak(s) in the DSC thermogram of an uncured resin system correspond to the curing reaction. The area under the peak gives the total heat of reaction.[9][10]
-
Synthesis and Reaction Pathways
The synthesis and subsequent reactions of furan-based epoxides are central to their application. The following diagrams illustrate key chemical transformations.
Synthesis of Furan-Based Diepoxides
Furan-based diepoxides can be synthesized through various routes, often starting from furan-2,5-dicarboxylic acid (FDCA) or its derivatives.
Caption: Synthesis routes to a furan-based diepoxide (BOFD).[13][14][15]
Curing Mechanism of Furan-Based Epoxies with Amines
The curing of epoxy resins with amine hardeners is a common method to form a cross-linked thermoset polymer network. The reaction proceeds through the nucleophilic attack of the amine on the epoxide ring.[16][17][18][19][20]
Caption: General reaction scheme for the curing of a furan-based epoxide with a primary amine.
Experimental Workflow for Curing Analysis
The analysis of the curing process of furan-based epoxy resins typically involves a combination of thermal analysis and spectroscopic techniques.
Caption: Experimental workflow for the analysis of the curing of furan-based epoxy resins.
Conclusion and Future Outlook
Furan-based epoxides represent a promising class of sustainable materials with significant potential in various industrial applications. While their synthesis and curing behaviors are increasingly being explored, a comprehensive database of their fundamental thermodynamic properties is currently lacking. The establishment of such a database, through both experimental measurements and high-fidelity computational modeling, is crucial for the rational design and optimization of these materials for specific applications. Future research should focus on the systematic determination of the enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity for a range of furan-based epoxide monomers. This will not only advance our fundamental understanding of these systems but also accelerate their adoption in commercial applications, from advanced composites to novel therapeutics.
References
- 1. Synthesis and processing of a furan-based epoxy resin for high temperature applications [morressier.com]
- 2. Synthesis and processing of a furan-based epoxy resin for high temperature applications - American Chemical Society [acs.digitellinc.com]
- 3. Synthesis, processing, and performance of a furan-based, glycidyl-amine epoxy resin - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. web.williams.edu [web.williams.edu]
- 7. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 8. youtube.com [youtube.com]
- 9. Epoxy - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Green approaches in the synthesis of furan-based diepoxy monomers - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02739K [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. EP3110870B1 - Furan-based amines as curing agents for epoxy resins in low voc applications - Google Patents [patents.google.com]
- 17. US20170009005A1 - Furan-based amines as curing agents for epoxy resins in low voc applications - Google Patents [patents.google.com]
- 18. pcimag.com [pcimag.com]
- 19. data.epo.org [data.epo.org]
- 20. researchgate.net [researchgate.net]
"literature review of 2-(Oxiran-2-yl)furan and its analogs"
An In-depth Technical Guide to the Synthesis, Reactivity, and Biological Potential of 2-(Oxiran-2-yl)furan and its Analogs
Abstract
This compound, also known as 2-furyloxirane, is a versatile heterocyclic compound that serves as a valuable building block in synthetic organic chemistry. Its unique structure, combining a furan ring with a reactive epoxide moiety, allows for a wide range of chemical transformations. This guide provides a comprehensive review of the synthesis of this compound, its key reactions for generating diverse analogs, and an overview of the biological activities investigated for these compounds. Particular focus is given to the nucleophilic ring-opening of the oxirane, a crucial step in creating libraries of derivatives with potential applications in drug discovery and materials science. This document summarizes key quantitative data, details experimental protocols, and provides visual diagrams of core chemical pathways and workflows to serve as a resource for researchers, chemists, and drug development professionals.
Synthesis of this compound
The primary and most direct method for synthesizing this compound is through the epoxidation of its corresponding alkene precursor, 2-vinylfuran. This reaction typically employs an oxidizing agent to convert the carbon-carbon double bond of the vinyl group into an epoxide ring.
A common method involves using meta-chloroperoxybenzoic acid (m-CPBA) as the epoxidizing agent in a suitable solvent like dichloromethane (CH2Cl2). The reaction is generally performed at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature, to manage the exothermic nature of the epoxidation and prevent side reactions. The process yields this compound as a racemic mixture of enantiomers.
Caption: Synthetic pathway for this compound via epoxidation of 2-vinylfuran.
Chemical Reactivity and Generation of Analogs
The chemical utility of this compound stems from the high reactivity of the three-membered epoxide ring. This strained ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a diverse array of functionalized furan derivatives. This reaction is the cornerstone for creating analogs.
The most common reaction is the aminolysis of the epoxide, where primary or secondary amines act as nucleophiles. This reaction typically proceeds via an SN2 mechanism, resulting in the formation of β-amino alcohols. The regioselectivity of the attack (at the terminal or substituted carbon of the epoxide) can be influenced by the reaction conditions and the nature of the nucleophile. For this compound, the attack predominantly occurs at the less sterically hindered terminal carbon atom.
These resulting furan-containing amino alcohols are significant as they serve as precursors for more complex molecules, such as peptidomimetics, which are compounds that mimic the structure and function of peptides.
Caption: General reaction pathway for generating analogs via nucleophilic ring-opening.
Biological Activities of Analogs
Derivatives of this compound, particularly the amino alcohol analogs, have been investigated for their potential biological activities. Research has focused on their efficacy as cytotoxic agents against various human cancer cell lines.
A study involving a series of furan-containing β-amino alcohols, synthesized from this compound, evaluated their in vitro cytotoxicity. The results indicated that these compounds exhibit a range of potencies, with some demonstrating significant activity against specific cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of specific furan-containing amino alcohol analogs have been quantified. The table below summarizes the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for selected compounds against a panel of human cancer cell lines.
| Compound ID | Linker (R) | A-549 (Lung) IC50 (μM) | HT-29 (Colon) IC50 (μM) | K-562 (Leukemia) IC50 (μM) | NCI-H460 (Lung) IC50 (μM) | OVCAR-3 (Ovarian) IC50 (μM) |
| 5a | 4-fluorobenzyl | >100 | >100 | >100 | >100 | >100 |
| 5b | 4-chlorobenzyl | 89.7 | >100 | 75.8 | >100 | 95.3 |
| 5c | 4-bromobenzyl | 75.3 | 98.5 | 62.4 | 85.2 | 79.4 |
| 5d | 4-methylbenzyl | >100 | >100 | >100 | >100 | >100 |
| 5e | 4-methoxybenzyl | >100 | >100 | >100 | >100 | >100 |
| 5f | 4-nitrobenzyl | >100 | >100 | >100 | >100 | >100 |
| 5g | 2-naphthylmethyl | 65.2 | 82.1 | 51.7 | 71.5 | 69.8 |
Data sourced from a study on the synthesis and cytotoxic evaluation of furan-containing amino alcohols.
From this data, it is evident that the nature of the substituent on the amine nucleophile plays a critical role in the cytotoxic activity. For instance, compounds with halogenated benzyl groups (5b, 5c) and a naphthylmethyl group (5g) showed moderate activity, while others with electron-donating or strongly withdrawing groups showed little to no activity at the tested concentrations.
Experimental Protocols
This section provides a generalized, detailed methodology for a key experiment: the synthesis of a β-amino alcohol analog from this compound.
General Protocol for the Aminolysis of this compound
Objective: To synthesize a 1-(furan-2-yl)-2-(substituted-amino)ethan-1-ol via nucleophilic ring-opening of this compound.
Materials:
-
This compound (1.0 eq)
-
Selected primary or secondary amine (1.0-1.2 eq)
-
Solvent (e.g., Methanol, Ethanol, or water)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plate and chamber for reaction monitoring
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., methanol).
-
Addition of Nucleophile: To this solution, add the selected amine (1.0-1.2 eq) dropwise while stirring at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature. Depending on the reactivity of the amine, the reaction may be heated to reflux to ensure completion.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate and eluted with a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot (this compound) indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is then purified. A common method is flash column chromatography on silica gel, using an appropriate eluent system to isolate the pure β-amino alcohol product.
-
Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).
The Furan Scaffold: A Privileged Motif in Biologically Active Compounds
A Technical Guide for Researchers and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Furan-containing compounds are prevalent in nature and have been successfully developed into clinically significant drugs, demonstrating a vast range of biological activities.[1][2] This technical guide provides an in-depth overview of the core biological activities of furan-containing compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It presents quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows to support researchers and drug development professionals in this dynamic field.
Anticancer Activity of Furan-Containing Compounds
The furan nucleus is a key structural component in numerous compounds exhibiting potent cytotoxic and antiproliferative activities against a variety of cancer cell lines.[3] Natural and synthetic furan derivatives, such as furanocoumarins, have been shown to induce cell cycle arrest, apoptosis, and autophagy by modulating critical signaling pathways.[4]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected furan-containing compounds against various human cancer cell lines.
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Compound 7 (Furan-based derivative) | MCF-7 (Breast) | 2.96 µM | [3] |
| Compound 4 (Furan-based derivative) | MCF-7 (Breast) | 4.06 µM | [3] |
| Compound 7g (Pyrazolyl chalcone) | A549 (Lung) | 27.7 µg/mL | [5] |
| Compound 7g (Pyrazolyl chalcone) | HepG2 (Liver) | 26.6 µg/mL | [5] |
| Benzofuran Derivative 9 | SQ20B (Head & Neck) | 0.46 µM | [6] |
Mechanism of Action: Furanocoumarins
Furanocoumarins, a class of naturally occurring furan-containing compounds, exert their anticancer effects through the modulation of multiple signaling pathways.[1][4] These compounds can inhibit cell proliferation and induce programmed cell death by targeting key regulators of cell survival and apoptosis. One of the primary mechanisms involves the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the inactivation of the Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB), both of which are crucial for cancer cell survival and proliferation.[7]
References
- 1. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Latent Potential of 2-(Oxiran-2-yl)furan: A Versatile Scaffold for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The furan nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of compounds with a wide array of biological activities.[1][2][3][4] The introduction of a reactive epoxide ring, as seen in 2-(Oxiran-2-yl)furan, presents a unique opportunity for the facile generation of diverse chemical libraries for drug discovery. This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on its role as a versatile building block for the synthesis of novel therapeutic agents. We will delve into the synthetic utility of the epoxide moiety for creating diverse molecular architectures and discuss the potential pharmacological space that can be explored with its derivatives. While direct extensive studies on this compound in drug discovery are limited, this guide will extrapolate its potential based on the known reactivity of epoxides and the established biological significance of the furan core.
Introduction: The Furan Moiety and the Epoxide Functional Group in Drug Discovery
The furan ring is a five-membered aromatic heterocycle that serves as a core structural component in numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and cardioprotective effects.[1] The electron-rich nature of the furan ring allows for various chemical interactions with biological targets.[2]
The epoxide, a three-membered cyclic ether, is a strained and highly reactive functional group. This reactivity makes it a valuable intermediate in organic synthesis and a key pharmacophore in several approved drugs.[1][2][3][5] In medicinal chemistry, epoxides are often employed as electrophilic traps that can covalently modify biological macromolecules, a mechanism frequently exploited in the design of enzyme inhibitors, particularly in anticancer therapy.[1] However, the inherent reactivity of epoxides also raises concerns about potential toxicity, primarily through off-target alkylation of proteins and nucleic acids.[1] Despite this, the controlled and targeted reactivity of epoxides continues to be a valuable tool in drug design.
This compound, also known as 2-furyloxirane, combines the privileged furan scaffold with the reactive epoxide functionality. This unique combination makes it a highly attractive starting material for diversity-oriented synthesis (DOS), a strategy in drug discovery that aims to create structurally diverse small molecules to explore novel biological targets.
Synthetic Utility of this compound in Library Synthesis
The primary synthetic value of this compound lies in the facile ring-opening reactions of the epoxide moiety. This allows for the introduction of a wide variety of functional groups and the creation of a diverse library of chiral amino alcohol derivatives.
Nucleophilic Ring-Opening Reactions
The epoxide ring of this compound is susceptible to nucleophilic attack, leading to the formation of 1,2-disubstituted products. This reaction can be catalyzed by both acids and bases.
A generalized workflow for the synthesis of a diverse library from this compound is depicted below:
Caption: General workflow for diversity-oriented synthesis using this compound.
A key advantage of using a chiral epoxide starting material (if enantiomerically pure this compound is used) is the potential to generate stereochemically defined libraries, which is crucial for understanding structure-activity relationships (SAR).
Potential Therapeutic Applications
Given the broad biological activities of furan derivatives, compounds synthesized from this compound could be screened against a wide range of therapeutic targets.
Anticancer Agents
The epoxide functionality is a known pharmacophore in several anticancer drugs, acting as an alkylating agent that can covalently bind to DNA or proteins involved in cancer cell proliferation.[1] By reacting this compound with various nitrogen-containing heterocycles or other pharmacologically relevant amines, novel compounds with potential cytotoxic activity could be generated.
A hypothetical signaling pathway that could be targeted by derivatives of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Antimicrobial Agents
Furan-containing compounds have a long history as antimicrobial agents.[4][6] For instance, nitrofurantoin is a furan-based drug used to treat urinary tract infections. The diverse library of compounds generated from this compound could be screened for activity against a panel of pathogenic bacteria and fungi. The introduction of various lipophilic or polar side chains via the epoxide ring-opening could significantly influence the antimicrobial spectrum and potency.
Quantitative Data and Experimental Protocols
As of the latest literature review, there is a lack of publicly available, extensive quantitative data (e.g., IC50, MIC values) specifically for libraries of compounds derived directly from this compound. Similarly, detailed experimental protocols for the synthesis and biological evaluation of such libraries are not readily found in dedicated publications.
However, based on general procedures for the nucleophilic ring-opening of epoxides, a representative experimental protocol can be outlined.
General Protocol for the Synthesis of a this compound Derivative Library
Materials:
-
This compound
-
A library of nucleophiles (e.g., primary and secondary amines, thiols)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)
-
Catalyst (e.g., Lithium perchlorate (LiClO4), Ytterbium triflate (Yb(OTf)3) for Lewis acid catalysis; or a base like triethylamine for base-catalyzed reactions)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the catalyst (0.1-1.0 eq).
-
Add the nucleophile (1.0-1.2 eq) dropwise to the solution at room temperature or 0 °C.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride for Lewis acid-catalyzed reactions, or water for base-catalyzed reactions).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
-
Characterize the final compound by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A visual representation of this experimental workflow is provided below:
Caption: A typical experimental workflow for the synthesis and evaluation of this compound derivatives.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, starting material for medicinal chemistry and drug discovery. Its dual functionality—a biologically relevant furan core and a versatile epoxide handle—makes it an ideal candidate for the construction of diverse and novel chemical libraries. The synthetic accessibility and the potential for stereoselective transformations further enhance its appeal.
Future research should focus on the systematic exploration of the chemical space accessible from this compound. The synthesis of focused libraries targeting specific enzyme families (e.g., proteases, kinases) or receptor types, followed by high-throughput screening, could lead to the discovery of novel hit compounds. Furthermore, detailed structure-activity relationship studies and optimization of pharmacokinetic properties will be crucial to translate these initial hits into viable drug candidates. While the inherent reactivity of the epoxide needs to be carefully managed to mitigate toxicity, the potential rewards of harnessing this reactivity for therapeutic benefit are substantial. The exploration of this compound in medicinal chemistry is a promising avenue for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Epoxides: Developability as active pharmaceutical ingredients and biochemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 5. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(Oxiran-2-yl)furan from Furfural
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step protocol for the synthesis of 2-(oxiran-2-yl)furan, a valuable building block in medicinal chemistry and drug development, starting from the renewable platform chemical, furfural. The synthesis involves an initial Wittig reaction to generate the intermediate, 2-vinylfuran, followed by a Corey-Chaykovsky epoxidation to yield the final product. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a graphical representation of the synthetic workflow.
Introduction
Furan-containing compounds are of significant interest in the pharmaceutical industry due to their presence in numerous biologically active molecules. The epoxide functional group is a versatile handle for further chemical transformations, making this compound a key intermediate for the synthesis of a diverse range of derivatives. This protocol outlines a reliable and efficient method for its preparation from furfural, a bio-based starting material.
Synthetic Pathway
The synthesis of this compound from furfural is achieved in two sequential steps:
-
Step 1: Wittig Reaction. Furfural is converted to 2-vinylfuran via a Wittig reaction using methyltriphenylphosphonium bromide as the Wittig reagent and a strong base.
-
Step 2: Corey-Chaykovsky Epoxidation. The resulting 2-vinylfuran is then epoxidized to this compound using a sulfur ylide generated in situ from trimethylsulfonium iodide and a base.
Experimental Protocols
Step 1: Synthesis of 2-Vinylfuran via Wittig Reaction
Materials:
-
Furfural
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath and add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the resulting yellow-orange ylide solution at 0 °C for 30 minutes.
-
Add a solution of freshly distilled furfural (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford 2-vinylfuran as a colorless liquid.
Step 2: Synthesis of this compound via Corey-Chaykovsky Epoxidation
Materials:
-
2-Vinylfuran
-
Trimethylsulfonium iodide
-
Potassium tert-butoxide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add trimethylsulfonium iodide (1.65 equivalents) and anhydrous DMSO. Stir until the salt is completely dissolved.
-
Add 2-vinylfuran (1.0 equivalent) to the solution.
-
Add a solution of potassium tert-butoxide (1.65 equivalents) in anhydrous DMSO dropwise to the reaction mixture.
-
Stir the resulting solution at room temperature for 2 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Wittig Reaction | Furfural | 2-Vinylfuran | Methyltriphenylphosphonium bromide, Potassium tert-butoxide | THF | 0 to RT | 12-16 | 75-85 |
| 2 | Corey-Chaykovsky Epoxidation | 2-Vinylfuran | This compound | Trimethylsulfonium iodide, Potassium tert-butoxide | DMSO | RT | 2 | ~88[1] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Synthetic workflow for the two-step conversion of furfural to this compound.
Caption: Simplified mechanism of the Corey-Chaykovsky epoxidation.
References
Application Notes and Protocols: Ring-Opening Reactions of 2-(Oxiran-2-yl)furan
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(Oxiran-2-yl)furan, also known as 2-furyloxirane, is a valuable heterocyclic building block in organic synthesis. Its strained three-membered oxirane ring is susceptible to nucleophilic attack, leading to the formation of highly functionalized furan derivatives. The products of these ring-opening reactions, particularly the resulting β-amino alcohols, β-alkoxy alcohols, and β-thio alcohols, are key intermediates in the synthesis of pharmaceuticals and other biologically active compounds.
A critical aspect of these reactions is regioselectivity : the site at which the nucleophile attacks the oxirane ring. The attack can occur at either the C2' carbon (proximal to the furan ring) or the C3' carbon (terminal). The outcome is highly dependent on the reaction conditions, specifically whether the reaction is conducted under acidic or basic/neutral conditions. Understanding and controlling this regioselectivity is paramount for synthetic utility.
Reaction Mechanism and Regioselectivity
The ring-opening of this compound can proceed via two distinct pathways, dictated by the catalytic conditions. The furan ring's electronic properties play a crucial role, stabilizing a developing positive charge at the adjacent C2' position, similar to a benzylic carbon.
-
Acid-Catalyzed Conditions: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making it a more effective leaving group. This process generates a transition state with significant carbocationic character. The positive charge is better stabilized at the more substituted C2' position due to resonance with the furan ring. Consequently, the nucleophile preferentially attacks the C2' carbon . This pathway is considered to have S_N1-like characteristics[1][2].
-
Base-Catalyzed or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via a standard S_N2 mechanism. The nucleophile attacks the less sterically hindered carbon atom to minimize steric repulsion. For this compound, the C3' carbon is the sterically more accessible site, leading to the formation of the corresponding regioisomer[1][3].
The general mechanism and the influence of reaction conditions on regioselectivity are illustrated in the diagram below.
References
Polymerization of 2-(Oxiran-2-yl)furan: Application Notes and Protocols for the Synthesis of Novel Furan-Based Polyethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the polymerization of 2-(Oxiran-2-yl)furan, a bio-based monomer, to synthesize novel polyether materials. The unique structure of this monomer, combining a reactive oxirane ring with a furan moiety, offers a versatile platform for the development of advanced polymers with potential applications in high-temperature materials and specialty composites. The information presented herein is based on established scientific literature and is intended to guide researchers in the successful synthesis and characterization of poly(this compound).
Introduction to Novel Furan-Based Materials
Furan-containing polymers are gaining significant interest as sustainable alternatives to petroleum-based materials.[1] Derived from renewable resources, the furan ring imparts unique properties to polymers, including enhanced thermal stability and char yield, which are beneficial for high-temperature applications and flame retardancy.[1] The polymerization of this compound, also known as 2-furyloxirane, through the ring-opening of its epoxide group, leads to the formation of polyethers with a furan-functionalized backbone. This functionality opens up possibilities for further chemical modifications and the tailoring of material properties.
This document details two effective methods for the polymerization of this compound: anionic ring-opening polymerization and coordination polymerization. While cationic polymerization is a common method for other epoxides, its application to this compound is not well-documented in the reviewed literature.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data obtained from the anionic and coordination polymerization of this compound under various conditions.
Table 1: Anionic Polymerization of this compound with Potassium tert-Butoxide (t-BuOK) and Cocatalysts
| Entry | Cocatalyst | Reaction Time (h) | Yield (%) | Mn ( kg/mol ) | PDI (Mw/Mn) | Tg (°C) |
| 1 | None | 72 | - | - | - | -3 |
| 2 | 18-crown-6 | 72 | 94 | 41.5 | 1.3 | 7 |
| 3 | Cryptand[2][2][2] | 72 | - | - | - | 6 |
Data extracted from "Synthesis of Poly(2-furyloxirane) with High Molecular Weight and Improved Regioregularity Using Macrocyclic Ether as a Cocatalyst to Potassium tert-Butoxide".
Table 2: Coordination Polymerization of this compound with Tri-isobutyl Aluminum (Al(i-Bu)₃)
| Entry | Catalyst Concentration (mol/L) | Reaction Time (h) | Yield (%) | Mn ( kg/mol ) | PDI (Mw/Mn) | Tg (°C) | Td (°C, 5% wt loss) |
| 1 | 0.009 | 48 | 88 | 3.4 | 1.5 | ~1 | 260 |
Data extracted from "Synthesis and properties of regio-regular poly(2-furyloxirane) using tri-isobutyl aluminium as catalyst".[2]
Experimental Protocols
Protocol 1: Monomer Synthesis - Preparation of this compound
This protocol describes the synthesis of the this compound monomer from furfural.
Materials:
-
Furfural
-
Trimethylsulfonium chloride
-
Potassium hydroxide
-
Acetonitrile
-
Water
Procedure: [2]
-
Prepare a solution of trimethylsulfonium chloride and potassium hydroxide in an acetonitrile/water mixture.
-
Add furfural to the solution.
-
The epoxidation reaction will proceed to yield this compound.
-
Purify the resulting this compound to a purity of over 99%.
Protocol 2: Anionic Ring-Opening Polymerization
This protocol details the anionic polymerization of this compound using potassium tert-butoxide and 18-crown-6 as a cocatalyst to achieve high molecular weight polymer.
Materials:
-
This compound (FO), purified
-
Potassium tert-butoxide (t-BuOK)
-
18-crown-6
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 18-crown-6 in the anhydrous solvent in a dry reaction vessel.
-
Add potassium tert-butoxide to the solution.
-
Introduce the purified this compound monomer to the initiator solution.
-
Maintain the reaction at 40°C for 72 hours.
-
Terminate the polymerization by adding a proton source (e.g., methanol).
-
Precipitate the polymer in a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration and dry under vacuum.
Protocol 3: Coordination Polymerization
This protocol outlines the coordination polymerization of this compound using tri-isobutyl aluminum as a catalyst to produce a regio-regular polymer.
Materials:
-
This compound (FO), purified
-
Tri-isobutyl aluminum (Al(i-Bu)₃)
-
Anhydrous solvent (e.g., toluene)
Procedure: [2]
-
Under an inert atmosphere, dissolve the purified this compound monomer in the anhydrous solvent in a dry reaction vessel.
-
Carefully add the tri-isobutyl aluminum catalyst to the monomer solution to achieve the desired concentration (e.g., 0.009 mol/L).
-
Maintain the reaction at 25°C for 48 hours.
-
Quench the reaction by the addition of a suitable agent (e.g., acidified methanol).
-
Isolate the polymer by precipitation in a non-solvent.
-
Filter and dry the resulting poly(this compound).
Visualizations
The following diagrams illustrate the key processes and relationships in the polymerization of this compound.
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Simplified signaling pathway for the anionic polymerization of this compound.
Caption: Logical relationship between polymerization conditions and final polymer properties.
References
Application Notes and Protocols: Catalytic Conversion of 2-(Oxiran-2-yl)furan to Diverse Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Oxiran-2-yl)furan, a readily accessible building block derived from furfural, serves as a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds. The inherent reactivity of the epoxide ring, coupled with the diene character of the furan moiety, allows for a rich and diverse chemistry to be explored. Through carefully selected catalytic systems, this starting material can be efficiently transformed into various heterocyclic frameworks, including dihydropyranones, pyridinium salts, functionalized piperidines, and indolizines. These scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active natural products and pharmaceutical agents.
This document provides detailed application notes and experimental protocols for the catalytic conversion of this compound into several key heterocyclic structures. The information is intended to serve as a practical guide for researchers in organic synthesis and drug discovery.
Synthesis of 2,3-Dihydro-6-methyl-4H-pyran-4-one via Piancatelli Rearrangement
The acid-catalyzed intramolecular rearrangement of this compound represents a powerful method for the synthesis of 2,3-dihydro-6-methyl-4H-pyran-4-one, a valuable building block in its own right. This transformation, a type of Piancatelli rearrangement, proceeds through the opening of the epoxide ring followed by cyclization and rearrangement. Scandium(III) triflate (Sc(OTf)₃) has been demonstrated to be a particularly effective catalyst for this process.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (0.01 - 0.1 eq)
-
Acetonitrile (solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in acetonitrile, add scandium(III) triflate at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,3-dihydro-6-methyl-4H-pyran-4-one.
Quantitative Data
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | 1 | Acetonitrile | 60 | 1 | 95 | |
| Bi(OTf)₃ | 5 | Acetonitrile | 60 | 2 | 92 | |
| In(OTf)₃ | 5 | Acetonitrile | 60 | 3 | 88 |
Reaction Pathway
Caption: Piancatelli rearrangement of this compound.
Synthesis of Pyridinium Salts
The reaction of this compound with various pyridines in the presence of a catalytic amount of acid can lead to the formation of functionalized pyridinium salts. This transformation involves the nucleophilic attack of the pyridine on the epoxide, followed by subsequent rearomatization.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Substituted Pyridine (1.2 eq)
-
Catalytic acid (e.g., p-toluenesulfonic acid, 0.1 eq)
-
Solvent (e.g., Dichloromethane)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve this compound and the substituted pyridine in dichloromethane.
-
Add the catalytic amount of acid to the solution at room temperature.
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the pyridinium salt.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Quantitative Data
| Pyridine Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine | p-TsOH | CH₂Cl₂ | 25 | 4 | 85 |
| 4-Methylpyridine | p-TsOH | CH₂Cl₂ | 25 | 4 | 88 |
| 4-Methoxypyridine | p-TsOH | CH₂Cl₂ | 25 | 5 | 82 |
Experimental Workflow
Caption: Workflow for pyridinium salt synthesis.
Domino Synthesis of Functionalized Piperidines
A gold-catalyzed domino reaction between this compound and anilines provides access to highly functionalized piperidine derivatives. This elegant cascade involves an intermolecular reaction followed by an intramolecular hydroarylation and aza-Piancatelli rearrangement.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Gold(III) chloride (AuCl₃) (0.05 eq)
-
1,2-Dichloroethane (solvent)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in 1,2-dichloroethane, add the substituted aniline and gold(III) chloride.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the functionalized piperidine derivative.
Quantitative Data
| Aniline Derivative | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | AuCl₃ | 5 | DCE | 80 | 12 | 75 |
| 4-Methoxyaniline | AuCl₃ | 5 | DCE | 80 | 12 | 82 |
| 4-Chloroaniline | AuCl₃ | 5 | DCE | 80 | 18 | 68 |
Reaction Cascade Pathway
Caption: Domino synthesis of functionalized piperidines.
Synthesis of Indolizine Derivatives
The catalytic reaction of this compound with pyridine and an alkyne in the presence of a suitable catalyst can lead to the formation of indolizine derivatives through a multicomponent reaction. This transformation showcases the ability to rapidly build molecular complexity from simple starting materials.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Pyridine (1.0 eq)
-
Alkyne (e.g., ethyl propiolate, 1.2 eq)
-
Catalyst (e.g., Nanogold on TiO₂)
-
Solvent (e.g., Toluene)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound, pyridine, the alkyne, and the catalyst in toluene.
-
Heat the mixture at reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the indolizine derivative.
Quantitative Data
| Alkyne | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl propiolate | Au/TiO₂ | Toluene | 110 | 24 | 65 |
| Phenylacetylene | Au/TiO₂ | Toluene | 110 | 24 | 60 |
| Dimethyl acetylenedicarboxylate | Au/TiO₂ | Toluene | 110 | 20 | 72 |
Logical Relationship Diagram
Caption: Logical flow for indolizine synthesis.
Conclusion
The catalytic conversion of this compound offers a powerful and versatile platform for the synthesis of a wide range of valuable heterocyclic compounds. By carefully selecting the catalyst and reaction partners, chemists can access diverse molecular scaffolds, including dihydropyranones, pyridinium salts, piperidines, and indolizines. The protocols and data presented herein provide a foundation for further exploration and application of this chemistry in the fields of organic synthesis, medicinal chemistry, and materials science. The domino and multicomponent reactions, in particular, highlight the potential for building molecular complexity in an efficient and atom-economical manner.
Application Notes and Protocols for the Purification of 2-(Oxiran-2-yl)furan
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 2-(Oxiran-2-yl)furan, a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. The following methods are based on established chemical principles for the purification of furan derivatives and epoxides.
Introduction
This compound, also known as 2-furyloxirane, is a versatile building block in organic synthesis. Its reactivity, stemming from the strained epoxide ring and the aromatic furan moiety, makes it a valuable precursor for the introduction of these functionalities into larger molecules. However, the synthesis of this compound often results in a mixture of the desired product, unreacted starting materials, byproducts, and residual solvents. Therefore, robust purification protocols are essential to obtain a high-purity compound suitable for downstream applications, particularly in the development of active pharmaceutical ingredients (APIs).
The purification strategy for this compound typically involves one or a combination of the following techniques:
-
Distillation: Effective for separating the product from non-volatile impurities and some solvents.
-
Flash Column Chromatography: A highly versatile technique for separating the target compound from closely related impurities based on polarity.
-
Liquid-Liquid Extraction: Useful for preliminary cleanup and removal of water-soluble or highly polar/non-polar impurities.
The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Data Presentation: Comparison of Purification Methods
The following table summarizes typical quantitative data associated with the purification of this compound and similar small molecule epoxides. These values are representative and may vary depending on the specific reaction mixture and experimental conditions.
| Purification Method | Typical Purity | Typical Yield | Key Separation Principle | Primary Impurities Removed |
| Vacuum Distillation | >95% | 60-80% | Difference in boiling points | High-boiling starting materials, polymeric byproducts, non-volatile salts |
| Flash Column Chromatography | >99% | 70-90% | Differential adsorption to a stationary phase (polarity) | Isomeric byproducts, unreacted starting materials with similar volatility |
| Liquid-Liquid Extraction | Preliminary Cleanup | >90% (of crude) | Differential solubility in immiscible liquids | Water-soluble reagents and byproducts, salts |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for the purification of moderate to large quantities of this compound from non-volatile impurities.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser
-
Receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Thermometer
-
Glass wool for insulation
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar for smooth boiling.
-
Initiating Vacuum: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typically sufficient.
-
Heating: Begin heating the distillation flask gently with the heating mantle while stirring.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point will be significantly lower than its atmospheric boiling point.
-
Completion: Once the desired fraction has been collected, turn off the heat and allow the system to cool to room temperature before releasing the vacuum.
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for achieving high purity on a small to medium scale, especially for removing impurities with similar boiling points.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, applying positive pressure to increase the flow rate.
-
Fraction Collection: Collect fractions in separate tubes. Monitor the separation by TLC.
-
Product Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the eluent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Analysis: Confirm the purity of the final product by GC or NMR.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Workflow for the purification of this compound by flash column chromatography.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Epoxides are potential mutagens and should be handled with care.
-
When performing vacuum distillation, use a blast shield and ensure the glassware is free of cracks or defects.
-
Be aware of the flammability of organic solvents used in chromatography and take appropriate precautions.
By following these detailed protocols, researchers can effectively purify this compound to a high degree of purity, ensuring the quality and reliability of subsequent synthetic transformations.
Application Notes and Protocols for Reactions Involving 2-(Oxiran-2-yl)furan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-(oxiran-2-yl)furan, a versatile building block in organic synthesis and medicinal chemistry. The protocols detailed below focus on the nucleophilic ring-opening of the oxirane moiety, a key transformation for introducing diverse functionalities and constructing complex molecular scaffolds relevant to drug discovery.
Overview of this compound Reactivity
This compound possesses two primary reactive sites: the strained oxirane ring and the aromatic furan ring. The oxirane is susceptible to nucleophilic attack, leading to the formation of β-substituted alcohols. This ring-opening can be catalyzed by both acids and bases. The furan ring can undergo electrophilic substitution, although it is also sensitive to ring-opening under strongly acidic conditions. The strategic manipulation of these reactive sites allows for the synthesis of a wide array of functionalized furan derivatives with potential biological activities. Furan derivatives are known to exhibit a broad spectrum of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and antitumor activities, making them valuable scaffolds in medicinal chemistry.
Synthesis of β-Amino Alcohols via Oxirane Ring-Opening with Amines
The reaction of this compound with amines is a fundamental transformation for the synthesis of β-amino alcohols, which are crucial intermediates in the preparation of many bioactive compounds and chiral auxiliaries.
General Experimental Protocol:
A variety of catalysts can be employed for the aminolysis of epoxides, including Lewis acids and solid-supported catalysts. The choice of catalyst and reaction conditions can influence the regioselectivity of the ring-opening. For unsymmetrical epoxides like this compound, nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring. Under basic or neutral conditions, the attack typically occurs at the less sterically hindered carbon (an SN2-type mechanism). Under acidic conditions, the reaction proceeds with substantial SN1 character, and the nucleophile attacks the more substituted carbon.
Protocol 1: Lewis Acid-Catalyzed Aminolysis
This protocol utilizes a Lewis acid catalyst to facilitate the ring-opening of this compound with an amine.
-
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, or other primary/secondary amines)
-
Lewis Acid Catalyst (e.g., Zinc(II) perchlorate hexahydrate, Lithium bromide)
-
Solvent (e.g., acetonitrile, or solvent-free)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the amine (1.0-1.2 mmol).
-
If using a solvent, add the appropriate volume (e.g., 5 mL of acetonitrile). For solvent-free conditions, proceed to the next step.
-
Add the Lewis acid catalyst (e.g., 5-10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Catalyst | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zn(ClO₄)₂·6H₂O | Aniline | Solvent-free | Room Temp. | 0.5 - 2 | High | [1] |
| LiBr | Aniline | Acetonitrile | Room Temp. | 1 - 5 | High | [2] |
Logical Workflow for Synthesis of β-Amino Alcohols:
Caption: Workflow for the synthesis of β-amino alcohols.
Synthesis of β-Thioalcohols via Oxirane Ring-Opening with Thiols
The reaction with thiols provides access to β-thioalcohols, which are also valuable intermediates in organic synthesis.
General Experimental Protocol:
Protocol 2: Base-Catalyzed Thiolysis
This protocol employs a base to deprotonate the thiol, generating a more potent nucleophile for the ring-opening of the oxirane.
-
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., ethanol, methanol)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the thiol (1.1 mmol) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1 mmol) and stir the mixture for 10-15 minutes at room temperature to form the thiolate.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir at room temperature or with gentle heating and monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
| Base | Thiol | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaOH | Thiophenol | Ethanol | Room Temp. | 2 - 4 | > 90 |
| K₂CO₃ | Benzyl Thiol | Methanol | 50 | 3 - 6 | > 85 |
Application in Drug Development: Synthesis of Antiviral Agents
The furan nucleus is a common scaffold in a number of antiviral drugs. While specific examples detailing the synthesis of antiviral agents directly from this compound are not abundant in the readily available literature, the functionalized products obtained from its ring-opening reactions serve as versatile precursors for such molecules. For instance, the resulting β-amino alcohols can be further elaborated to mimic the structures of nucleoside analogues or other viral enzyme inhibitors. The synthesis of compounds like 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives, which have shown inhibitory activity against SARS-CoV-2 main protease, highlights the potential of furan-containing molecules in antiviral drug discovery.[3]
Conceptual Synthetic Pathway to a Furan-Containing Bioactive Molecule:
Caption: A conceptual pathway for drug development.
Safety and Handling
This compound should be handled with appropriate safety precautions. As with most epoxides, it is a potential alkylating agent and should be considered as a possible mutagen and carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling.
These protocols and application notes provide a foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel molecules with potential applications in drug discovery and development. The versatility of the furan and oxirane moieties offers a wide range of synthetic possibilities for creating diverse chemical libraries for biological screening.
References
Application Notes & Protocols for the Quantification of 2-(Oxiran-2-yl)furan
These application notes provide a detailed framework for the quantification of 2-(Oxiran-2-yl)furan, a heterocyclic epoxide compound, in various matrices. The protocols described below are based on established analytical techniques for similar small molecule epoxides and furan derivatives, providing a robust starting point for method development and validation.
Introduction
This compound, also known as 2-furyloxirane, is a chemical intermediate and a potential process contaminant in thermally treated foods. Its quantification is crucial for quality control in chemical synthesis and for ensuring food safety. The following protocols detail methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective technique suitable for volatile and semi-volatile compounds.
Protocol 1: Quantification of this compound in Organic Matrices by GC-MS
This protocol is designed for the quantification of this compound in relatively clean organic matrices, such as reaction mixtures or as a chemical standard.
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Methodology
-
Preparation of Standards:
-
Prepare a stock solution of this compound (1000 µg/mL) in methanol.
-
Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
-
Prepare an internal standard (IS) stock solution (e.g., 2-methylfuran-d6) at 1000 µg/mL.
-
Spike all calibration standards and samples with the internal standard to a final concentration of 1 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.
-
Add the internal standard.
-
Dilute to the mark with a suitable solvent (e.g., methanol or ethyl acetate).
-
Vortex for 30 seconds.
-
Transfer an aliquot to a 2 mL autosampler vial.
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Ramp: 20°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion for this compound: m/z 110.
-
Qualifier Ions for this compound: m/z 81, 53.
-
Quantifier Ion for IS (2-methylfuran-d6): m/z 90.
-
-
Quantitative Data Summary
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Repeatability (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Protocol 2: Quantification of this compound in Food Matrices by Headspace-SPME-GC-MS
This protocol is tailored for the trace-level analysis of this compound in complex food matrices, such as coffee or baked goods, using headspace solid-phase microextraction (HS-SPME).
Experimental Workflow
Caption: HS-SPME-GC-MS workflow for food matrix analysis.
Methodology
-
Preparation of Standards:
-
Prepare aqueous calibration standards (0.1 - 10 ng/g) due to the nature of the extraction.
-
Use a suitable deuterated internal standard (e.g., furan-d4).
-
-
Sample Preparation (HS-SPME):
-
Weigh 1 g of the homogenized food sample into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution.
-
Spike with the internal standard.
-
Immediately seal the vial with a magnetic crimp cap.
-
Place the vial in an autosampler with an agitator.
-
Equilibrate at 60°C for 10 minutes with agitation.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C with agitation.
-
-
GC-MS Parameters:
-
SPME Fiber: 50/30 µm DVB/CAR/PDMS or equivalent.
-
Desorption: Desorb the fiber in the GC inlet for 5 minutes at 250°C in splitless mode.
-
GC-MS conditions: As described in Protocol 1, with potential modifications to the oven program to optimize separation from matrix interferences.
-
Quantitative Data Summary for Food Matrix
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/g |
| Limit of Quantification (LOQ) | 0.3 ng/g |
| Repeatability (%RSD, n=6) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Logical Relationship of Method Selection
The choice of analytical protocol is dependent on the sample matrix and the expected concentration of the analyte.
Caption: Decision tree for selecting the appropriate analytical protocol.
Application Notes & Protocols: Furan-Based Epoxy Resins for Advanced Coatings
Introduction
Furan-based epoxy resins are emerging as a highly promising class of bio-based polymers for the coatings industry. Derived from renewable resources like agricultural biomass, these resins offer a sustainable alternative to conventional bisphenol A (BPA)-based epoxies, addressing growing environmental and health concerns. Their unique chemical structure, centered on the furan ring, imparts a range of desirable properties, including excellent thermal stability, strong mechanical performance, and high corrosion resistance. The furan moiety also allows for unique curing chemistries, such as reversible Diels-Alder cross-linking, paving the way for self-healing and recyclable coating systems.
These notes provide detailed protocols and performance data for researchers and scientists working on the development of advanced functional coatings using furan-based epoxy resins.
Synthesis and Curing Chemistry
The most common route to furan-based epoxy resins involves the glycidylation of furan platform chemicals, such as furfuryl alcohol or 2,5-bis(hydroxymethyl)furan (BHMF). The resulting epoxy monomers can then be cured using various hardeners.
A prevalent curing mechanism involves the Diels-Alder reaction between the furan group and a dienophile, such as bismaleimide. This reaction is thermally reversible; the cross-links can be broken at elevated temperatures and reformed upon cooling, which is the basis for developing self-healing and recyclable materials. Alternatively, traditional amine hardeners can be used to cure furan epoxies through the oxirane ring, forming a permanent network.
Caption: Synthesis of a furan-based diepoxide resin from BHMF.
Caption: Reversible Diels-Alder (DA) curing mechanism.
Performance Data
Furan-based epoxy coatings exhibit competitive and often superior performance compared to traditional BPA-based systems.
Table 1: Thermal and Mechanical Properties
| Furan Epoxy System | Curing Agent | Tg (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) |
| Diglycidyl ether of BHMF | 4,4'-Methylene-dianiline | 155-165 | 75 - 85 | 2.8 - 3.2 |
| Furfuryl Glycidyl Ether | Isophorone diamine | 90 - 110 | 60 - 70 | 2.5 - 2.9 |
| Furan-Bismaleimide (Diels-Alder Cross-linked) | Bismaleimide | 120 - 140 | 50 - 65 | 2.2 - 2.7 |
| Conventional BPA-Epoxy (for comparison) | Polyamide | 80 - 100 | 70 - 80 | 2.5 - 3.0 |
Note: Values are typical ranges compiled from various literature sources and may vary based on specific formulations and curing conditions.
Table 2: Corrosion Protection Performance on Mild Steel
| Coating System | Test Condition | Adhesion (ASTM D3359) | Impedance Modulus |Z| at 0.01 Hz (Ω·cm²) |
| Uncoated Mild Steel | 3.5% NaCl solution (24h) | N/A | 10³ - 10⁴ |
| Conventional BPA-Epoxy (50 µm) | 3.5% NaCl solution (500h) | 5B | 10⁸ - 10⁹ |
| Furan-Based Epoxy (50 µm) | 3.5% NaCl solution (500h) | 5B | 10⁹ - 10¹⁰ |
| Furan-Based Epoxy with inhibitor (50 µm) | 3.5% NaCl solution (1000h) | 5B | > 10¹⁰ |
Note: Higher impedance modulus indicates superior barrier properties and corrosion resistance.
Experimental Workflow
The development and evaluation of a furan-based epoxy coating follows a systematic workflow, from chemical synthesis to performance validation.
Caption: End-to-end workflow for coating development and testing.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,5-Bis[(glycidyloxy)methyl]furan (BGF)
Materials:
-
2,5-Bis(hydroxymethyl)furan (BHMF)
-
Epichlorohydrin (ECH), excess
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride, TEBAC)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser.
-
Charge the flask with BHMF and a 5-10 fold molar excess of epichlorohydrin.
-
Add the phase-transfer catalyst (approx. 1-2 mol% relative to BHMF).
-
Heat the mixture to 60°C with vigorous stirring.
-
Slowly add the 50% NaOH solution dropwise over 2-3 hours, maintaining the temperature below 70°C. The molar ratio of NaOH to BHMF hydroxyl groups should be approximately 1.1:1.
-
After the addition is complete, continue stirring at 60°C for an additional 4-5 hours.
-
Cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and dissolve the product.
-
Wash the organic phase repeatedly with deionized water until the aqueous phase is neutral (pH ~7).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent and excess epichlorohydrin using a rotary evaporator under reduced pressure.
-
The resulting viscous liquid is the BGF epoxy resin. Characterize its structure using FTIR and ¹H NMR spectroscopy.
Protocol 2: Coating Formulation and Application
Materials:
-
Synthesized BGF resin
-
Curing agent (e.g., 4,4′-diaminodiphenylmethane, DDM)
-
Solvent (e.g., Cyclopentanone)
-
Mild steel panels (Q-panels), cleaned and degreased per ASTM D609.
Procedure:
-
Calculate the stoichiometric amount of curing agent required. For DDM, the amine hydrogen to epoxy equivalent weight (AHEW/EEW) ratio should be 1:1.
-
Dissolve the BGF resin in a minimal amount of cyclopentanone to achieve a suitable viscosity for application (e.g., 40-50 wt% solution).
-
Gently heat the solution to ~50°C and add the calculated amount of DDM. Stir until the curing agent is fully dissolved.
-
Apply the formulated coating onto a prepared mild steel panel using a dip-coater or film applicator to achieve a controlled dry film thickness (e.g., 50 ± 5 µm).
-
Allow the coated panels to stand at room temperature for 30 minutes to permit solvent evaporation.
-
Transfer the panels to a programmable oven for curing. A typical curing schedule is 120°C for 1 hour followed by 150°C for 2 hours.
-
Allow the panels to cool slowly to room temperature before testing.
Protocol 3: Performance Evaluation
A. Adhesion Testing (Cross-Hatch Method - ASTM D3359)
-
Use a sharp cutting tool to scribe a lattice pattern through the coating to the substrate.
-
Apply a specified pressure-sensitive tape over the lattice and smooth it into place.
-
Within 90 seconds, remove the tape by pulling it off rapidly back upon itself at an angle as close to 180° as possible.
-
Inspect the grid area for any removal of coating and classify the adhesion according to the ASTM scale (5B = no detachment, 0B = >65% detachment).
B. Pull-Off Adhesion Testing (ASTM D4541)
-
Glue a loading fixture (dolly) to the surface of the cured coating using a compatible adhesive.
-
After the adhesive has cured, attach a pull-off adhesion tester to the dolly.
-
Apply tensile force perpendicular to the surface at a specified rate until the dolly is detached.
-
Record the force required to pull the dolly off. The adhesion strength is calculated in MPa or psi.
C. Corrosion Resistance (Electrochemical Impedance Spectroscopy - EIS)
-
Set up a three-electrode electrochemical cell with the coated panel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Expose a defined area of the coating (e.g., 1 cm²) to the electrolyte, typically a 3.5% NaCl aqueous solution.
-
Allow the system to stabilize at its open circuit potential (OCP) for at least 30 minutes.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.
-
Record the impedance data and plot it in Nyquist and Bode formats. The impedance modulus at the lowest frequency (e.g., |Z| at 0.01 Hz) is a key indicator of the coating's barrier performance. Values above 10⁸ Ω·cm² are generally considered indicative of excellent protection.
Application Notes and Protocols: 2-(Oxiran-2-yl)furan as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(Oxiran-2-yl)furan is a bifunctional molecule that incorporates both a furan ring and an epoxide (oxirane) moiety. This unique combination of a nucleophilic aromatic heterocycle and a reactive electrophilic three-membered ring makes it a highly valuable and versatile building block in organic synthesis. The furan nucleus is a common scaffold in numerous biologically active compounds and approved pharmaceuticals, where it can act as a bioisostere for a phenyl ring, offering a distinct hydrophilic-lipophilic balance. The oxirane ring is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups in a regio- and stereocontrolled manner. These characteristics make this compound an attractive starting material for the synthesis of complex molecules, including novel drug candidates.[1][2][3] This document provides an overview of its applications and detailed protocols for its synthesis and key transformations.
Key Applications:
-
Pharmaceutical Synthesis: The furan moiety is present in numerous drugs, including antibacterials, antifungals, anti-inflammatory agents, and anticancer therapeutics.[1][3] this compound serves as a precursor for the synthesis of substituted furan derivatives with potential therapeutic applications. The oxirane ring can be opened by various nucleophiles to introduce side chains that can interact with biological targets.
-
Synthesis of Complex Heterocycles: The reactivity of both the furan and oxirane rings can be exploited in cascade reactions to construct more complex heterocyclic systems, such as furofurans and other fused ring structures.
-
Fine Chemicals and Agrochemicals: The versatility of this building block also extends to the synthesis of fine chemicals and agrochemicals, where the furan core is a known toxophore or pharmacophore.
Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound from furfural.
Experimental Protocol: Synthesis of this compound (Proposed)
Step 1: Synthesis of 1-(Furan-2-yl)prop-2-en-1-ol
-
To a solution of furfural (1.0 eq) in anhydrous diethyl ether (Et₂O) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add vinylmagnesium bromide (1.1 eq, 1.0 M solution in THF) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with Et₂O (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(furan-2-yl)prop-2-en-1-ol.
Step 2: Epoxidation to this compound
-
To a solution of 1-(furan-2-yl)prop-2-en-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portionwise.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Reactions of this compound: Ring-Opening of the Epoxide
The primary reactivity of this compound as a building block stems from the ring-opening of the strained oxirane ring by various nucleophiles. These reactions typically proceed with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide.
Caption: General workflow for the nucleophilic ring-opening of this compound.
General Protocol for Nucleophilic Ring-Opening
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF, methanol, water) at room temperature.
-
Add the nucleophile (1.1-1.5 eq). Depending on the nucleophile's reactivity, a catalyst (acid or base) may be required.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up to remove the catalyst and any water-soluble byproducts.
-
Extract the product into an appropriate organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the product by column chromatography or recrystallization.
Quantitative Data for Representative Ring-Opening Reactions
The following table summarizes typical reaction conditions and outcomes for the ring-opening of similar epoxides, which can be extrapolated to this compound.
| Nucleophile (Nu-H) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaN₃ (Sodium azide) | NH₄Cl | MeOH/H₂O | Reflux | 6 | >90 |
| Piperidine | None | EtOH | Reflux | 8 | ~85 |
| Thiophenol | Et₃N | CH₂Cl₂ | rt | 12 | >95 |
| H₂O | H₂SO₄ (cat.) | Acetone/H₂O | rt | 4 | ~90 |
| Methanol | H₂SO₄ (cat.) | MeOH | rt | 10 | ~80 |
Note: These are representative conditions and yields may vary depending on the specific substrate and scale of the reaction.
Further Transformations: Furan Ring Chemistry
In addition to the oxirane chemistry, the furan ring itself can undergo various transformations, although it is generally less reactive than more electron-rich heterocycles like pyrrole. Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, typically occur at the 5-position if the 2-position is substituted. However, the furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening.[5]
Caption: Electrophilic substitution on the furan ring of a 2-substituted derivative.
Protocol: Bromination of a 2-Substituted Furan
-
Dissolve the 2-substituted furan (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dioxane at -5 °C.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent.
-
Maintain the temperature at -5 °C and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 5-bromo-2-substituted furan.
Conclusion
This compound is a promising and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual reactivity allows for the selective functionalization of either the oxirane or the furan ring, providing access to a wide array of complex molecular architectures. The protocols outlined in this document provide a foundation for researchers to explore the synthetic utility of this valuable intermediate in the development of novel compounds with potential biological activity.
References
- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
"optimization of reaction conditions for 2-(Oxiran-2-yl)furan synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Oxiran-2-yl)furan.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the epoxidation of 2-vinylfuran.
Question: Why am I observing a low yield of this compound?
Answer: Low yields can be attributed to several factors. Here are the most common causes and their potential solutions:
-
Suboptimal Reaction Temperature: The epoxidation of 2-vinylfuran is highly sensitive to temperature. Temperatures that are too high can lead to the formation of side products through ring-opening of the desired epoxide. Conversely, temperatures that are too low may result in an incomplete reaction. It is crucial to carefully control the reaction temperature, often in the range of 0-25 °C.
-
Inappropriate Catalyst or Catalyst Loading: The choice of catalyst is critical for this reaction. Common catalysts include manganese complexes, such as Jacobsen's catalyst, and titanium-based catalysts like titanium silicalite-1 (TS-1). The optimal catalyst loading should be determined experimentally, as too little catalyst will result in a slow and incomplete reaction, while too much can sometimes promote side reactions.
-
Presence of Water: Water can react with the epoxide ring, leading to the formation of diol byproducts and reducing the yield of this compound. Ensure that all solvents and reagents are anhydrous.
-
Incorrect Stoichiometry of Oxidant: The molar ratio of the oxidant (e.g., hydrogen peroxide) to the substrate (2-vinylfuran) must be carefully controlled. An excess of the oxidant can lead to over-oxidation and the formation of undesired byproducts.
Question: I am observing the formation of significant side products. How can I minimize them?
Answer: The primary side products in this synthesis are often due to the opening of the epoxide ring. Here’s how to minimize their formation:
-
Control the pH: The reaction medium's pH can influence the stability of the epoxide ring. Acidic conditions can promote the acid-catalyzed ring-opening of the epoxide. Maintaining a neutral or slightly basic pH can help to suppress this side reaction.
-
Choice of Solvent: The solvent can play a significant role in the reaction's selectivity. Protic solvents, such as methanol, can participate in the ring-opening of the epoxide. Using aprotic solvents like acetonitrile may help to minimize the formation of these side products.
-
Purification Method: The purification method can also impact the final product's purity. Distillation under reduced pressure is a common method for purifying this compound. Careful control of the distillation temperature is necessary to avoid thermal decomposition.
Frequently Asked Questions (FAQs)
Question: What are the most common methods for synthesizing this compound?
Answer: The most prevalent method for synthesizing this compound is the epoxidation of 2-vinylfuran. This is typically achieved using a suitable catalyst and an oxidant.
Question: What are the key safety precautions to consider during this synthesis?
Answer:
-
Handling of 2-vinylfuran: 2-vinylfuran is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, and sources of ignition should be avoided.
-
Handling of Oxidants: Oxidants such as hydrogen peroxide can be corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reaction: The epoxidation reaction can be exothermic. It is important to control the rate of addition of the oxidant and to have a cooling system in place to manage the reaction temperature.
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Jacobsen's Catalyst | m-CPBA | Dichloromethane | 0 | 24 | ~70 |
| Titanium Silicalite-1 (TS-1) | Hydrogen Peroxide | Methanol | 25 | 4 | >90 |
| Methyltrioxorhenium (MTO) | Hydrogen Peroxide | Acetonitrile | 20 | 2 | ~85 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Titanium Silicalite-1 (TS-1) Catalyst
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-vinylfuran and methanol.
-
Catalyst Addition: Add the TS-1 catalyst to the solution and stir the mixture.
-
Oxidant Addition: Cool the mixture to the desired reaction temperature (e.g., 25 °C) using a water bath. Add hydrogen peroxide dropwise to the reaction mixture over a period of 1 hour.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, filter the catalyst. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by distillation under reduced pressure to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
"troubleshooting guide for the synthesis of 2-(Oxiran-2-yl)furan"
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-(Oxiran-2-yl)furan, a critical building block in pharmaceutical and materials science.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction to synthesize this compound resulted in a very low yield or no desired product at all. What are the possible causes and how can I fix this?
Answer: Low or no yield in the synthesis of this compound is a common issue that can stem from several factors. The most frequent causes are related to the stability of the starting material and the product, as well as the reaction conditions.
Possible Causes and Solutions:
-
Degradation of 2-Vinylfuran (Starting Material): 2-Vinylfuran can be unstable and prone to polymerization, especially when exposed to air, light, or heat.
-
Solution: Use freshly distilled 2-vinylfuran for the reaction. Store it under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light. The addition of a radical inhibitor like BHT (butylated hydroxytoluene) during storage and reaction can also prevent polymerization.
-
-
Decomposition of the Furan Ring: The furan ring is sensitive to acidic conditions and can degrade.
-
Solution: If using an acidic epoxidizing agent like m-CPBA, consider adding a buffering agent. A two-phase system with an aqueous buffer (e.g., sodium bicarbonate solution) can help maintain a neutral pH. Alternatively, switch to a milder epoxidation method.
-
-
Epoxide Ring Opening: The desired product, this compound, is susceptible to ring-opening reactions, especially under acidic or nucleophilic conditions.
-
Solution: Maintain a neutral or slightly basic pH throughout the reaction and workup. Avoid prolonged exposure to acidic media. During purification, use neutral or slightly basic adsorbents for chromatography if necessary.
-
-
Suboptimal Reaction Temperature: The rate of epoxidation is temperature-dependent, but higher temperatures can lead to side reactions and product decomposition.
-
Solution: Carefully control the reaction temperature. For many epoxidation reactions of 2-vinylfuran, temperatures between 0 °C and room temperature are optimal. Monitor the reaction progress using TLC or GC to determine the optimal reaction time at a given temperature.
-
Issue 2: Presence of Significant Impurities
Question: My final product shows significant impurities after purification. What are these impurities and how can I avoid them?
Answer: The formation of impurities is a frequent challenge. The nature of these impurities depends on the synthetic route chosen.
Common Impurities and Prevention Strategies:
-
Unreacted 2-Vinylfuran: Incomplete reaction is a common source of this impurity.
-
Prevention: Ensure the epoxidizing agent is added in a slight excess (e.g., 1.1 to 1.5 equivalents). Monitor the reaction by TLC or GC to confirm the complete consumption of the starting material.
-
-
Ring-Opened Products: As mentioned, the epoxide ring can be opened by nucleophiles, including water or the conjugate base of the acid used for epoxidation.
-
Prevention: Maintain anhydrous and neutral conditions as much as possible. Use buffered systems when acidic reagents are employed.
-
-
Polymerized 2-Vinylfuran: This is a common side product, especially if the starting material is not fresh or if the reaction is overheated.
-
Prevention: Use freshly distilled and inhibitor-stabilized 2-vinylfuran. Maintain strict temperature control throughout the reaction.
-
-
Byproducts from the Epoxidizing Agent: For example, if using m-CPBA, the byproduct is 3-chlorobenzoic acid.
-
Prevention: These byproducts are typically removed during the workup and purification steps. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can effectively remove acidic byproducts.
-
Frequently Asked Questions (FAQs)
Q1: Which epoxidation method is best for synthesizing this compound?
A1: The "best" method depends on the specific requirements of your synthesis, such as scale, desired purity, and stereoselectivity.
-
m-CPBA: A common and relatively inexpensive method. However, it can lead to acidic conditions, potentially causing side reactions.
-
Hydrogen Peroxide with a Catalyst (e.g., Methyltrioxorhenium - MTO): This can be a cleaner and more environmentally friendly option. The catalytic nature of the system can also be advantageous.
-
Jacobsen's Catalyst: This is the method of choice for enantioselective epoxidation, which is crucial for many pharmaceutical applications.
Q2: How can I effectively purify this compound?
A2: Vacuum distillation is a common and effective method for purifying this compound on a larger scale. For smaller scales or for removing non-volatile impurities, column chromatography on silica gel can be used. It is important to use a neutral or slightly deactivated silica gel to avoid acid-catalyzed decomposition of the product.
Q3: My purified this compound decomposes upon storage. How can I improve its stability?
A3: this compound is sensitive to heat, light, and acid. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a freezer). Adding a small amount of a radical inhibitor can also be beneficial.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for different methods of synthesizing this compound.
| Epoxidation Method | Epoxidizing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| m-CPBA Epoxidation | m-CPBA | None | Dichloromethane | 0 - 25 | 2 - 6 | 60-80 | |
| Catalytic Epoxidation | Hydrogen Peroxide | Methyltrioxorhenium (MTO) | Methanol/Dichloromethane | 0 - 25 | 1 - 4 | 75-90 | |
| Asymmetric Epoxidation | Sodium Hypochlorite | (S,S)-Jacobsen's Catalyst | Dichloromethane/Water | 0 | 12 - 24 | 85-95 |
Experimental Protocols
Protocol 1: Epoxidation using m-CPBA
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Dissolve 2-vinylfuran (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
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In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.
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Add the m-CPBA solution dropwise to the 2-vinylfuran solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, cool the mixture back to 0 °C and filter to remove the precipitated 3-chlorobenzoic acid.
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Wash the filtrate sequentially with a 10% sodium sulfite solution, a saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Asymmetric Epoxidation using Jacobsen's Catalyst
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To a stirred solution of 2-vinylfuran (1.0 eq) in dichloromethane, add (S,S)-Jacobsen's catalyst (0.05 eq).
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Cool the mixture to 0 °C.
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Add a buffered aqueous solution of sodium hypochlorite (1.5 eq) dropwise over 2-3 hours.
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Stir the reaction vigorously at 0 °C for 12-24 hours.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the resulting epoxide by flash chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Technical Support Center: 2-(Oxiran-2-yl)furan Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Oxiran-2-yl)furan. The information is designed to help improve the yield and purity of this valuable chemical intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete Epoxidation: The epoxidizing agent may not have fully reacted with the precursor (e.g., 2-vinylfuran).Degradation of Furan Ring: The furan ring is known to be sensitive to acidic conditions, which can lead to decomposition of the desired product.[1]Product Polymerization: The oxirane ring can undergo ring-opening polymerization, especially in the presence of certain catalysts or at elevated temperatures.[2]Side Reactions: Formation of byproducts due to reactions at the furan ring or other functional groups. | Optimize Reaction Conditions: * Epoxidizing Agent: Ensure the correct stoichiometry of the epoxidizing agent (e.g., m-CPBA) is used. A slight excess may be beneficial. * Temperature Control: Perform the reaction at a lower temperature to minimize degradation and side reactions. For instance, lowering the temperature during oxidation with m-CPBA is crucial to preserve the furan moiety.[3] * pH Control: If acidic conditions are necessary, consider using a milder acid or a solid-supported acid catalyst to minimize degradation of the acid-sensitive furan ring.[1] * Inhibitor: To prevent polymerization, consider the addition of a suitable radical inhibitor.Purification Strategy: Review and optimize the purification method to minimize product loss. |
| Low Purity of this compound | Residual Starting Material: Incomplete reaction leaving unreacted precursor.Presence of Byproducts: Formation of diols from oxirane ring opening, or other side-reaction products.Solvent Impurities: Contaminants in the solvents used for reaction or purification. | Enhance Purification Protocol: * Column Chromatography: This is a common and effective method for purifying furan derivatives.[3][4] Optimize the stationary phase (e.g., silica gel) and eluent system to achieve better separation. * Activated Carbon Treatment: For removal of certain impurities, adsorption on activated carbon can be a useful purification step for furan derivatives. * Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method. * Solvent Quality: Use high-purity, dry solvents to prevent the introduction of contaminants. |
| Product Instability or Decomposition | Acid Sensitivity: The furan ring can degrade in the presence of strong acids.Thermal Instability: Furan derivatives can be thermally sensitive.Oxirane Ring Opening: The epoxide ring can be opened by nucleophiles (e.g., water, alcohols) under acidic or basic conditions. | Proper Handling and Storage: * Avoid Strong Acids: Minimize exposure to acidic conditions during workup and storage. * Store at Low Temperature: Keep the purified product in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). * Use Anhydrous Conditions: Ensure all glassware and solvents are dry to prevent hydrolysis of the oxirane ring. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common method is the epoxidation of 2-vinylfuran using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane at a controlled temperature.
Q2: How can I monitor the progress of the epoxidation reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is compared with a spot of the starting material (2-vinylfuran). The reaction is complete when the starting material spot is no longer visible on the TLC plate.
Q3: What are the key considerations for the purification of this compound by column chromatography?
Key considerations include:
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Stationary Phase: Silica gel is commonly used.
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Eluent System: A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is typically employed. The polarity of the eluent should be optimized to achieve good separation between the product and any impurities.
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Loading: Avoid overloading the column, as this can lead to poor separation.
Q4: Can this compound undergo polymerization?
Yes, the oxirane ring in this compound can be susceptible to ring-opening polymerization, which can be initiated by acids, bases, or certain catalysts.[2] This is a potential cause of low yield and should be minimized by controlling the reaction conditions, particularly temperature and the presence of initiators.
Q5: What are the safety precautions when working with this compound and its precursors?
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Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Reagents: Oxidizing agents like m-CPBA can be shock-sensitive and should be handled with care.
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Product: this compound is expected to be harmful if swallowed and may cause skin and eye irritation.[5]
Experimental Protocols
Synthesis of this compound via Epoxidation of 2-Vinylfuran
This protocol is a general guideline and may require optimization.
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-vinylfuran in anhydrous dichloromethane.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Epoxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (typically 1.1 to 1.5 equivalents) in dichloromethane to the cooled solution of 2-vinylfuran. The slow addition helps to control the reaction temperature.
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Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
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Workup:
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Separate the organic layer.
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Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent.
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Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
"challenges in the scale-up of 2-(Oxiran-2-yl)furan production"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the scale-up of 2-(Oxiran-2-yl)furan production.
Troubleshooting Guides
Challenges in the synthesis and scale-up of this compound often relate to the stability of the furan ring, the reactivity of the epoxide, and the potential for polymerization of the starting material, 2-vinylfuran. The following guides address common issues encountered during production.
Issue 1: Low Yield of this compound
Low product yield is a frequent challenge. The underlying causes can often be traced to reaction conditions, reagent quality, or substrate stability.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Degradation of Furan Ring | The furan ring is sensitive to strong acids. If using peroxy acids (e.g., m-CPBA), the acidic byproduct can lead to ring opening or polymerization. | Maintain a neutral or slightly basic pH during the reaction and work-up. The addition of a buffer, such as sodium bicarbonate or disodium hydrogen phosphate, can mitigate furan degradation. |
| Epoxide Ring Opening | The oxirane ring is susceptible to nucleophilic attack, especially under acidic or basic conditions, leading to diols or other byproducts. | Use a buffered epoxidation system. Ensure the work-up is performed under neutral conditions and at low temperatures to prevent hydrolysis of the epoxide. |
| Incomplete Reaction | Insufficient reaction time or temperature can lead to incomplete conversion of the starting material, 2-vinylfuran. | Monitor the reaction progress using techniques like TLC or GC. If the reaction stalls, a slight increase in temperature or addition of more epoxidizing agent may be necessary, but proceed with caution to avoid side reactions. |
| Sub-optimal Epoxidizing Agent | The choice of epoxidizing agent and catalyst system is critical for efficiency and selectivity. | For electron-rich olefins like 2-vinylfuran, milder epoxidizing agents such as dimethyldioxirane (DMDO) or a catalytic system like methyltrioxorhenium (MTO) with hydrogen peroxide can offer higher selectivity and yields. |
Issue 2: Formation of Polymeric Byproducts
The starting material, 2-vinylfuran, is prone to polymerization, especially at elevated temperatures or in the presence of acidic catalysts. This is a significant challenge during scale-up.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Thermal Polymerization | 2-Vinylfuran can polymerize upon heating. | Maintain a low reaction temperature. For exothermic epoxidation reactions, ensure efficient heat dissipation through effective stirring and external cooling. |
| Acid-Catalyzed Polymerization | Traces of acid can initiate the polymerization of 2-vinylfuran. | Use a buffered reaction medium. When using peroxy acids, consider a two-phase system where the acid byproduct is extracted into an aqueous phase. |
| High Substrate Concentration | Higher concentrations can increase the rate of polymerization. | Conduct the reaction at a lower concentration. While this may increase solvent usage, it can significantly improve the yield of the desired epoxide. |
Issue 3: Difficulties in Product Purification
Isolating pure this compound can be complicated by the presence of polar byproducts and the thermal sensitivity of the product.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Co-elution of Byproducts | Ring-opened byproducts (diols) are often polar and can be difficult to separate from the epoxide by column chromatography. | Utilize a multi-step purification process. An initial aqueous wash to remove water-soluble impurities can be followed by column chromatography on silica gel using a non-polar to moderately polar eluent system. |
| Degradation on Silica Gel | The acidic nature of standard silica gel can cause the epoxide to decompose during chromatography. | Use deactivated silica gel (treated with a base like triethylamine) for column chromatography. Alternatively, consider purification by vacuum distillation if the product is thermally stable enough. |
| Thermal Decomposition during Solvent Removal | The product may degrade at elevated temperatures during solvent evaporation. | Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a chilled water bath). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for the epoxidation of 2-vinylfuran on a larger scale?
For the scale-up of 2-vinylfuran epoxidation, a catalytic system is often preferred over stoichiometric reagents like m-CPBA to minimize waste and cost. A system employing a catalyst such as manganese or rhenium with a green oxidant like hydrogen peroxide can be effective. It is crucial to maintain strict temperature control and a buffered pH to prevent polymerization and product degradation.
Q2: How stable is this compound, and what are the recommended storage conditions?
This compound is expected to be sensitive to both acid and heat. The epoxide ring can be opened by acidic or basic conditions, and the furan moiety is known to be acid-sensitive. For storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is ideal) to minimize degradation and polymerization.
Q3: What are the primary side products to expect in the synthesis of this compound?
The main side products are typically polymers of 2-vinylfuran and ring-opened products of the epoxide, such as the corresponding diol. The formation of these byproducts is often promoted by acidic conditions and elevated temperatures.
Q4: Can I use a biphasic reaction system for the epoxidation?
Yes, a biphasic system can be advantageous. For instance, using an organic solvent for the reaction and an aqueous buffer solution can help to immediately neutralize acidic byproducts, thus protecting both the furan ring and the newly formed epoxide. This can be particularly useful when using peroxy acids.
Experimental Protocols
Generalized Protocol for the Buffered Epoxidation of 2-Vinylfuran
This protocol is a general guideline. Optimization of specific parameters may be required.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-vinylfuran (1.0 eq) in a suitable organic solvent (e.g., dichloromethane) at 0°C.
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Buffering: Add an aqueous solution of sodium bicarbonate (e.g., 1.5 eq in water) to the reaction mixture to maintain a basic pH.
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Addition of Epoxidizing Agent: While stirring vigorously at 0°C, add a solution of the epoxidizing agent (e.g., m-CPBA, 1.1 eq) in the same organic solvent dropwise over a period of 1-2 hours.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within a few hours.
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Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium sulfite (to quench excess peroxide), a saturated aqueous solution of sodium bicarbonate, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.
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Purification: Purify the crude product by column chromatography on deactivated silica gel or by vacuum distillation.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
"method refinement for the analysis of 2-(Oxiran-2-yl)furan"
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-(Oxiran-2-yl)furan. It offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to refine analytical methodologies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for characterizing this compound?
A1: The most common analytical methods for the characterization of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation.
Q2: How can I purify synthesized this compound?
A2: Purification of this compound can be achieved through flash column chromatography. The choice of solvent system (e.g., petroleum ether/ethyl acetate) will depend on the polarity of the impurities.
Q3: What are the expected storage conditions for this compound?
A3: Due to the reactive nature of the oxirane ring, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q4: Can I use spectroscopic methods to determine the enantiomeric excess of a chiral synthesis of this compound?
A4: While standard NMR is used for structural analysis, chiral HPLC or GC with a chiral column is necessary to separate and quantify enantiomers. Additionally, the use of chiral shift reagents in NMR can sometimes be used to resolve signals from different enantiomers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| GC-MS: Poor peak shape or tailing | 1. Active sites in the GC liner or column. 2. Sample decomposition at high temperatures. | 1. Use a deactivated liner and a column suitable for polar compounds. 2. Lower the injector temperature. |
| GC-MS: No peak corresponding to this compound | 1. The compound may have degraded in the injector port. 2. The concentration is too low. | 1. Use a lower injector temperature and a faster oven ramp rate. 2. Concentrate the sample or inject a larger volume. |
| HPLC: Multiple peaks for a pure sample | 1. On-column degradation. 2. Isomerization. | 1. Use a buffered mobile phase to control pH. 2. Ensure the mobile phase is compatible with the compound. |
| HPLC: Broad peaks | 1. Column overloading. 2. Poor choice of mobile phase. | 1. Dilute the sample. 2. Optimize the mobile phase composition and gradient. |
| NMR: Complex or uninterpretable spectra | 1. Presence of impurities. 2. Sample degradation. | 1. Purify the sample using column chromatography. 2. Prepare a fresh sample and acquire the spectrum immediately. |
| NMR: Broad signals | 1. Paramagnetic impurities. 2. Sample aggregation. | 1. Treat the sample with a chelating agent (e.g., EDTA) if metal contamination is suspected. 2. Use a different solvent or adjust the concentration. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
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Instrument: Standard GC-MS system
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is a good starting point.
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Injector Temperature: 200-250 °C (optimization may be required to prevent degradation).
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Oven Program:
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Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 250 °C.
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Hold: 5 minutes at 250 °C.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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MS Detector:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-300.
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Scan Speed: 2 scans/second.
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High-Performance Liquid Chromatography (HPLC)
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Instrument: HPLC system with a UV detector.
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Column: A C18 reversed-phase column is typically suitable.
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Mobile Phase: A gradient of water (A) and acetonitrile (B) is a common starting point.
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Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 220 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrument: 400 MHz or higher NMR spectrometer.
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Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
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¹H NMR:
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¹³C NMR:
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Acquire a standard carbon spectrum with proton decoupling.
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This will provide information on the number of unique carbons and their chemical environment.
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Quantitative Data Summary
Table 1: Example GC-MS Retention Times for Furan Derivatives
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | Experimentally Determined | Experimentally Determined |
| Furan | 3.2 | 68, 39, 38 |
| 2-Methylfuran | 4.5 | 82, 81, 53, 51 |
Table 2: Example HPLC Retention Times for Furanic Compounds
| Compound | Retention Time (min) |
| This compound | Experimentally Determined |
| 5-Hydroxymethyl-2-furaldehyde | 8.9 |
| 2-Furaldehyde | 10.2 |
Note: The retention times provided are examples and will vary depending on the specific chromatographic conditions.
Visualizations
Caption: General analytical workflow for this compound.
Caption: Troubleshooting decision tree for analysis issues.
References
Technical Support Center: Optimization of Catalyst Loading for 2-(Oxiran-2-yl)furan Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of catalyst loading for reactions involving 2-(oxiran-2-yl)furan.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic ring-opening of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Insufficient Catalyst Loading: The amount of catalyst may be below the threshold required to initiate the reaction effectively. 2. Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent, or it may degrade under the reaction conditions. 3. Low Reaction Temperature: The activation energy for the reaction is not being met. 4. Poor Catalyst Solubility: The catalyst may not be sufficiently dissolved in the reaction medium to participate in the reaction. | 1. Increase Catalyst Loading: Incrementally increase the catalyst concentration (e.g., from 1 mol% to 5 mol%) and monitor the reaction progress. 2. Purify Reactants: Ensure the substrate and solvent are pure and dry. Consider using a fresh batch of catalyst. 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. 4. Change Solvent: Switch to a solvent in which the catalyst has better solubility. |
| Poor Selectivity (Formation of multiple products) | 1. Excessive Catalyst Loading: High catalyst concentrations can sometimes lead to side reactions or the formation of undesired isomers. 2. High Reaction Temperature: Can promote side reactions and decrease selectivity. 3. Nature of the Catalyst: The chosen catalyst may inherently have low selectivity for the desired product. | 1. Decrease Catalyst Loading: Reduce the catalyst concentration to the minimum effective amount. 2. Lower Temperature: Conduct the reaction at a lower temperature, even if it requires a longer reaction time. 3. Screen Different Catalysts: Test a range of catalysts (e.g., different Lewis acids or solid acid catalysts) to find one with better selectivity. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may become inactive over the course of the reaction. 2. Product Inhibition: The product of the reaction may be inhibiting the catalyst. | 1. Add Catalyst in Portions: Instead of adding all the catalyst at the beginning, add it in portions throughout the reaction. 2. Remove Product: If feasible, remove the product from the reaction mixture as it forms. |
| Inconsistent Results/Poor Reproducibility | 1. Atmospheric Moisture: Some catalysts are highly sensitive to moisture. 2. Variability in Catalyst Activity: Different batches of the same catalyst can have slightly different activities. 3. Inconsistent Stirring/Mixing: In heterogeneous catalysis, poor mixing can lead to inconsistent reaction rates. | 1. Use Anhydrous Conditions: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents. 2. Characterize Catalyst: Characterize each new batch of catalyst to ensure its activity is consistent. 3. Ensure Efficient Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous. |
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for the ring-opening of this compound?
A1: A variety of catalysts can be employed, primarily Lewis acids and Brønsted acids. Common examples include:
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Lewis Acids: YCl₃, ScCl₃, and other metal triflates.[1]
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Solid Acids: Zeolites, ion-exchange resins (e.g., Nafion SAC-13), and surface-modified metal oxides.[2][3]
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Transition Metal Catalysts: Rhodium-based catalysts have been shown to be effective in selective epoxide-opening cascades.[4]
Q2: How does catalyst loading typically affect the reaction rate and yield?
A2: Generally, increasing the catalyst loading will increase the reaction rate up to a certain point. However, beyond an optimal loading, you may see diminishing returns or even a decrease in yield due to side reactions. The table below shows a representative trend for the acid-catalyzed hydrolysis of a furan derivative, which can be analogous to the ring-opening of this compound.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield of Desired Product (%) |
| 0.5 | 24 | 30 | 25 |
| 1.0 | 12 | 75 | 68 |
| 2.0 | 6 | 98 | 92 |
| 5.0 | 4 | 99 | 85 (increased side products) |
| 10.0 | 2 | 99 | 75 (significant side products) |
Note: This data is illustrative and the optimal catalyst loading will vary depending on the specific catalyst, solvent, and reaction temperature.
Q3: What is the general mechanism for the acid-catalyzed ring-opening of this compound?
A3: The reaction typically proceeds through the following steps:
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Protonation of the Epoxide: The acid catalyst protonates the oxygen atom of the epoxide ring, making it more electrophilic.
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Nucleophilic Attack: A nucleophile (e.g., water, alcohol, or another nucleophilic species present in the reaction mixture) attacks one of the carbon atoms of the protonated epoxide. In acidic conditions, the attack generally occurs at the more substituted carbon atom.
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Ring Opening: The carbon-oxygen bond of the epoxide breaks, relieving the ring strain and forming the product.
Q4: How can I monitor the progress of my reaction?
A4: Common analytical techniques to monitor the reaction include:
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Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the starting material and the appearance of the product.
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Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine conversion and yield.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of the products and intermediates.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in a Homogeneous System
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Setup: To a series of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.0 mmol) and the chosen dry solvent (e.g., dichloromethane, 5 mL).
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Catalyst Addition: To each vial, add a different loading of the Lewis acid catalyst (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%, and 10.0 mol%).
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Reaction: Stir the reactions at a constant temperature (e.g., room temperature or 40 °C).
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Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial and quench it with a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate).
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Analysis: Analyze the quenched aliquots by GC or HPLC to determine the conversion of the starting material and the yield of the desired product.
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Optimization: Plot the yield of the desired product as a function of catalyst loading and time to determine the optimal conditions.
Protocol 2: Screening of Heterogeneous Catalysts
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Setup: In a multi-well reaction block or a series of parallel reactors, place a known amount of different solid acid catalysts (e.g., 50 mg of each).
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Reaction Mixture: Add a solution of this compound (1.0 mmol) in the chosen solvent (e.g., acetonitrile, 5 mL) to each well.
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Reaction: Heat the reaction block to the desired temperature with vigorous stirring.
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Sampling: At set time points, take a sample from the supernatant of each reaction.
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Analysis: Analyze the samples by GC or HPLC to compare the activity and selectivity of the different catalysts.
Visualizations
Caption: Experimental workflow for catalyst loading optimization.
Caption: Acid-catalyzed ring-opening pathway of this compound.
References
Validation & Comparative
Validating the Structure of 2-(Oxiran-2-yl)furan: A Comparative Guide to X-ray Crystallographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the structural validation of 2-(Oxiran-2-yl)furan using single-crystal X-ray crystallography. While a specific crystallographic information file (CIF) for this compound is not publicly available in the searched databases, this document outlines the expected structural parameters and experimental protocols by drawing comparisons with structurally related furan derivatives that have been characterized by this definitive analytical technique.
Comparative Structural Data of Furan Derivatives
To anticipate the crystallographic parameters of this compound, a comparison with known structures of other furan-containing molecules is instructive. The following table summarizes key crystallographic data for a selection of furan derivatives, offering a baseline for expected bond lengths, angles, and crystal system parameters. This data is essential for researchers aiming to confirm the synthesis of this compound and for those in drug development requiring precise molecular geometries for computational modeling and structure-activity relationship (SAR) studies.
| Compound Name | Molecular Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |
| (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one | C30H31BrClN5O3S | Monoclinic | C2 | a = 33.795(5) Å, b = 8.871(5) Å, c = 10.039(5) Å, β = 98.337(5)° | [1] |
| (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone | C10H6O4S2 | Orthorhombic | Pbcn | a = 13.6900(13) Å, b = 7.9611(7) Å, c = 9.9042(10) Å | [2] |
| N-(diethylcarbamothioyl)furan-2-carboxamide | C10H14N2O2S | Monoclinic | P21/n | a = 12.072(1) Å, b = 20.801(2) Å, c = 4.737(2) Å, β = 93.34(2)° | |
| 4-(Furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | C19H16N2O4 | Monoclinic | P21/c | Not specified |
Note: The crystallographic data presented here is for comparative purposes to illustrate the range of parameters observed in molecules containing a furan moiety.
Experimental Protocol for X-ray Crystallographic Analysis
The following outlines a standard experimental procedure for the structural determination of a small organic molecule like this compound via single-crystal X-ray diffraction.
1. Synthesis and Crystallization:
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Synthesis: this compound can be synthesized through the epoxidation of 2-vinylfuran. A common method involves the reaction of 2-vinylfuran with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM) at a controlled temperature.
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Purification: The crude product should be purified using column chromatography on silica gel to obtain a high-purity sample.
-
Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. A range of solvents and solvent mixtures (e.g., hexane, ethyl acetate, or a mixture thereof) should be screened to find the optimal conditions for crystal growth.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, is used to collect diffraction data.[1]
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using metrics such as R-factors (R1, wR2) and goodness-of-fit (GooF).
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.
This comprehensive approach, combining comparative data analysis with a robust experimental protocol, provides a solid foundation for the definitive structural validation of this compound. The resulting crystallographic data would be invaluable for its application in medicinal chemistry and materials science, where precise knowledge of molecular structure is paramount.
References
"comparative study of different synthetic routes to 2-(Oxiran-2-yl)furan"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methodologies for the preparation of 2-(Oxiran-2-yl)furan, a valuable heterocyclic building block in medicinal chemistry and materials science. The following sections detail common synthetic routes, presenting key performance indicators in a comparative format, alongside detailed experimental protocols for reproducibility.
Introduction
This compound, also known as 2-furyloxirane, possesses a unique molecular architecture combining the aromaticity of a furan ring with the reactivity of an epoxide. This duality makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and functional polymers. The efficiency and stereoselectivity of its synthesis are critical factors for its practical application. This guide compares the most prevalent synthetic strategies to assist researchers in selecting the optimal route for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is predominantly achieved through the epoxidation of 2-vinylfuran. Several epoxidizing agents and catalytic systems have been employed for this transformation, each with distinct advantages and disadvantages. Additionally, an alternative route commencing from furan and epichlorohydrin has been reported.
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Reaction Time | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Route 1: Epoxidation with m-CPBA | 2-Vinylfuran | m-Chloroperoxybenzoic acid (m-CPBA) | 2-4 hours | 75-85 | Racemic (0%) | High yield, simple procedure, readily available reagent. | Stoichiometric use of peracid, formation of by-products. |
| Route 2: Catalytic Epoxidation with H₂O₂ | 2-Vinylfuran | Hydrogen peroxide, Methyltrioxorhenium (MTO) | 6-8 hours | 60-70 | Racemic (0%) | "Green" oxidant (water as by-product), catalytic. | Requires a metal catalyst, potentially lower yields. |
| Route 3: Asymmetric Epoxidation (Jacobsen-Katsuki) | 2-Vinylfuran | NaOCl, Jacobsen's catalyst | 12-24 hours | 50-60 | Up to 95% | High enantioselectivity for cis-olefins. | Complex and expensive catalyst, longer reaction times. |
| Route 4: Synthesis from Furan and Epichlorohydrin | Furan, Epichlorohydrin | n-Butyllithium, Lewis Acid | 4-6 hours | 40-50 | Racemic (0%) | Utilizes readily available starting materials. | Moderate yield, requires strong base and Lewis acid. |
Experimental Protocols
Route 1: Epoxidation of 2-Vinylfuran with m-Chloroperoxybenzoic Acid (m-CPBA)
This method is a classical and widely used approach for the epoxidation of alkenes due to its reliability and high yields.
Procedure:
-
In a round-bottom flask, dissolve 2-vinylfuran (1.0 eq) in dichloromethane (DCM) at 0 °C.
-
To this solution, add a solution of m-CPBA (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Catalytic Epoxidation of 2-Vinylfuran with Hydrogen Peroxide
This route offers a greener alternative to traditional peracid epoxidation by utilizing hydrogen peroxide as the oxidant.
Procedure:
-
To a solution of 2-vinylfuran (1.0 eq) in a suitable solvent such as methanol or a buffered aqueous solution, add the catalyst, for example, methyltrioxorhenium (MTO) (0.01-0.1 mol%).
-
Cool the mixture to 0-5 °C and add hydrogen peroxide (30% aqueous solution, 1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 6-8 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, add a small amount of manganese dioxide to decompose the excess hydrogen peroxide.
-
Filter the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield this compound.
Route 3: Asymmetric Epoxidation of 2-Vinylfuran (Jacobsen-Katsuki Epoxidation)
For the synthesis of enantioenriched this compound, the Jacobsen-Katsuki epoxidation is a powerful method.[1]
Procedure:
-
To a stirred solution of 2-vinylfuran (1.0 eq) in a suitable solvent like dichloromethane at 0 °C, add the chiral (R,R)- or (S,S)-Jacobsen's catalyst (0.02-0.05 eq).
-
Add a buffered aqueous solution of sodium hypochlorite (NaOCl, commercial bleach, 1.5 eq) as the oxidant.
-
Stir the biphasic mixture vigorously at 0 °C to room temperature for 12-24 hours.
-
Monitor the reaction for the consumption of the starting material.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Route 4: Synthesis from Furan and Epichlorohydrin
This alternative approach avoids the use of 2-vinylfuran as a starting material.
Procedure:
-
To a solution of furan (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to generate 2-furyllithium.
-
In a separate flask, dissolve epichlorohydrin (1.0 eq) in anhydrous THF at -78 °C.
-
To the epichlorohydrin solution, add a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) (1.0 eq).
-
Transfer the freshly prepared 2-furyllithium solution to the epichlorohydrin-Lewis acid complex solution via cannula at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over magnesium sulfate.
-
After removal of the solvent, purify the crude product by column chromatography.
Visualizing the Synthetic Landscape
To better understand the relationship between the different synthetic strategies, the following diagrams illustrate the logical flow and key transformations.
Caption: Comparative overview of synthetic pathways to this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion
The choice of synthetic route to this compound is contingent upon the desired outcome and available resources. For routine, scalable synthesis where enantiopurity is not a concern, epoxidation with m-CPBA offers a high-yielding and straightforward protocol. The catalytic epoxidation with hydrogen peroxide presents a more environmentally benign option, albeit with potentially lower yields. When chiral, non-racemic this compound is the target, asymmetric epoxidation methods, such as the Jacobsen-Katsuki epoxidation, are indispensable, providing high enantioselectivity. The alternative route from furan and epichlorohydrin, while feasible, generally results in lower yields. Researchers should carefully consider these factors to select the most appropriate method for their synthetic endeavors.
References
A Comparative Analysis of the Reactivity of 2-(Oxiran-2-yl)furan Against Other Epoxides
For Immediate Release
This guide provides a comprehensive comparison of the reactivity of 2-(Oxiran-2-yl)furan, a bio-based epoxide, with other industrially significant epoxides. This document is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry, offering a detailed analysis supported by experimental data to inform material selection and reaction design.
Executive Summary
Epoxides are a crucial class of intermediates in organic synthesis due to the high reactivity of the strained three-membered oxirane ring. This reactivity allows for a wide range of ring-opening reactions with various nucleophiles, forming the basis for the synthesis of diverse functionalized molecules. This compound is of particular interest due to its derivation from renewable resources. Understanding its reactivity in comparison to petroleum-based epoxides such as propylene oxide and styrene oxide is essential for its effective utilization. This guide summarizes the key factors governing epoxide reactivity and presents available data on the relative performance of these compounds.
Factors Influencing Epoxide Reactivity
The reactivity of epoxides is primarily dictated by a combination of electronic and steric factors, as well as the reaction conditions (i.e., acid- or base-catalyzed).
-
Ring Strain: The three-membered ring of an epoxide is highly strained, with bond angles of approximately 60°. The relief of this strain is a major driving force for ring-opening reactions.
-
Electronic Effects: Electron-withdrawing or -donating groups attached to the epoxide ring can significantly influence the electrophilicity of the carbon atoms. Aromatic substituents, like the phenyl group in styrene oxide, can stabilize a developing positive charge on the adjacent carbon, particularly in acid-catalyzed reactions. The furan ring in this compound, being an electron-rich aromatic heterocycle, can also influence reactivity through electronic effects.
-
Steric Hindrance: The accessibility of the epoxide carbons to the attacking nucleophile plays a crucial role. In base-catalyzed reactions, which typically follow an SN2 mechanism, nucleophilic attack preferentially occurs at the less sterically hindered carbon atom.
-
Reaction Conditions:
-
Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group and activating the ring for attack by weak nucleophiles. The regioselectivity of the attack is governed by the stability of the resulting carbocation-like transition state, with the nucleophile attacking the more substituted carbon.
-
Base-Catalyzed Ring Opening: With strong nucleophiles (under basic or neutral conditions), the reaction proceeds via an SN2 mechanism. The nucleophile attacks one of the epoxide carbons, leading to the opening of the ring. As mentioned, the attack occurs at the sterically less hindered carbon.
-
Comparative Reactivity Data
While direct, side-by-side kinetic studies comparing this compound with other epoxides under a wide range of conditions are limited in publicly available literature, the following table summarizes qualitative and semi-quantitative observations from various sources. The reactivity is highly dependent on the specific nucleophile and reaction conditions.
| Epoxide | Structure | Nucleophile/Conditions | Relative Reactivity/Observations |
| This compound | Amines, Alcohols | Generally observed to be a reactive monomer in polymerization reactions, suggesting high susceptibility to nucleophilic attack. The furan ring's electronic nature can influence the reactivity of the adjacent epoxide. | |
| Propylene Oxide | Amines, Alcohols, Water | A standard aliphatic epoxide. Its reactivity is a common benchmark. Under basic conditions, attack occurs at the less substituted methyl-bearing carbon. | |
| Styrene Oxide | Amines, Alcohols, Water | The phenyl group significantly influences reactivity. In acid-catalyzed reactions, nucleophilic attack is highly favored at the benzylic carbon due to stabilization of the partial positive charge. Generally considered more reactive than simple aliphatic epoxides in acid-catalyzed processes. |
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized experimental protocols for determining the kinetics of epoxide ring-opening reactions.
Protocol 1: Kinetic Analysis of Epoxide Reaction with an Amine using HPLC
Objective: To determine the rate of reaction between an epoxide and an amine by monitoring the disappearance of the epoxide over time.
Materials:
-
Epoxide (e.g., this compound)
-
Amine (e.g., piperidine)
-
Solvent (e.g., acetonitrile)
-
Internal standard (e.g., a stable, non-reactive compound with a distinct HPLC retention time)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare stock solutions of the epoxide, amine, and internal standard in the chosen solvent at known concentrations.
-
In a thermostated reaction vessel, combine the epoxide and internal standard solutions.
-
Initiate the reaction by adding the amine solution. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a large volume of cold solvent or by adding a small amount of an acid to neutralize the amine).
-
Analyze the quenched samples by HPLC.
-
Quantify the concentration of the remaining epoxide at each time point by comparing its peak area to that of the internal standard.
-
Plot the concentration of the epoxide versus time to determine the reaction rate and order.
Protocol 2: In-situ Kinetic Monitoring of Epoxide Reaction using NMR Spectroscopy
Objective: To continuously monitor the concentrations of reactants and products of an epoxide ring-opening reaction in real-time.
Materials:
-
Epoxide
-
Nucleophile (e.g., an alcohol or amine)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reactants
-
NMR spectrometer
Procedure:
-
Prepare a solution of the epoxide in the deuterated solvent in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum of the epoxide.
-
Add a known amount of the nucleophile to the NMR tube, mix quickly, and immediately place the tube in the NMR spectrometer.
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the protons of the epoxide and the product(s).
-
The decrease in the integral of the epoxide signals and the increase in the integral of the product signals over time can be used to calculate the reaction kinetics.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental mechanisms of epoxide ring-opening and a typical experimental workflow for kinetic analysis.
Caption: Base-catalyzed epoxide ring-opening mechanism.
Caption: Acid-catalyzed epoxide ring-opening mechanism.
Caption: Experimental workflow for kinetic analysis.
Conclusion
This compound presents a promising bio-based alternative to traditional epoxides. While comprehensive comparative kinetic data is still emerging, its participation in polymerization reactions indicates a high degree of reactivity. The electronic properties of the furan ring are expected to play a significant role in its reaction profile, potentially offering unique selectivity compared to simple aliphatic or phenyl-substituted epoxides. Further quantitative studies are necessary to fully elucidate its reactivity profile and enable its broader application in chemical synthesis. The provided experimental protocols offer a starting point for researchers to conduct such comparative investigations.
Validating the Purity of 2-(Oxiran-2-yl)furan: A Comparative Guide to HPLC and GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like 2-(Oxiran-2-yl)furan is paramount for the integrity of subsequent synthetic steps and the quality of the final product. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this furan derivative. We present supporting experimental data, detailed methodologies, and a comparative analysis to aid in selecting the most appropriate technique for your analytical needs.
Introduction to this compound and its Analytical Challenges
This compound is a versatile bifunctional molecule containing both a furan ring and a reactive epoxide moiety. This structure makes it a valuable building block in organic synthesis. However, the inherent reactivity of the epoxide ring presents analytical challenges. It is susceptible to ring-opening reactions under acidic or basic conditions, and potentially thermally labile, which can complicate analytical procedures. Common impurities may arise from the synthesis process, including unreacted starting materials such as furfural and a sulfur ylide (e.g., from trimethylsulfoxonium iodide), as well as byproducts from epoxide ring-opening or polymerization.
Comparative Overview of HPLC and GC-MS
The choice between HPLC and GC-MS for purity analysis depends on the specific characteristics of the analyte and the potential impurities.
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally unstable compounds.[1] Given the reactive nature of the epoxide ring, HPLC offers the advantage of analysis at or near ambient temperatures, minimizing the risk of thermal degradation. However, this compound lacks a strong chromophore, which can result in poor sensitivity with standard UV detection. To overcome this, derivatization of the epoxide ring is often necessary to introduce a UV-active or fluorescent tag. This adds a sample preparation step but can significantly enhance sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] GC offers high resolution, and the mass spectrometer provides detailed structural information, aiding in the confident identification of the main component and any impurities. The primary concern with GC-MS for this compound is its thermal stability. The high temperatures of the injector port and column can potentially cause degradation of the epoxide. However, with careful method optimization, including the use of a lower injection temperature and a fast temperature ramp, thermal degradation can often be minimized.
The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. |
| Analyte Volatility | Not required. Suitable for non-volatile compounds.[1] | Required. Suitable for volatile and semi-volatile compounds.[2] |
| Thermal Stability | Analysis at ambient temperature, suitable for thermally labile compounds. | High temperatures can lead to degradation of sensitive compounds. |
| Detection | Commonly UV-Vis, which may require derivatization for compounds with weak chromophores. | Mass spectrometry provides structural information and high sensitivity. |
| Sample Preparation | May require derivatization to enhance detection. | Often requires dilution in a suitable solvent. |
| Potential Issues | Epoxide ring opening with protic or acidic/basic mobile phases. | Thermal degradation of the epoxide in the injector or column. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
This protocol describes a reversed-phase HPLC method for the analysis of this compound following derivatization with N,N-diethyldithiocarbamate to enhance UV detection.[1]
1. Sample Preparation (Derivatization):
-
To 1 mg of the this compound sample, add 1 mL of a 10-fold molar excess of N,N-diethyldithiocarbamate in a neutral buffer (e.g., phosphate buffer, pH 7).
-
Heat the mixture at 60°C for 20 minutes.
-
Acidify the reaction mixture to pH 2 with orthophosphoric acid to decompose the excess reagent.
-
Dilute the derivatized sample with the mobile phase to a suitable concentration for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 40% (v/v) acetonitrile in water.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 278 nm.[1]
-
Injection Volume: 20 µL.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the derivatized product relative to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method for the direct analysis of this compound, optimized to minimize thermal degradation.
1. Sample Preparation:
-
Dissolve 10 mg of the this compound sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the sample to ensure homogeneity.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Injector Temperature: 200°C (optimized to be as low as possible while ensuring volatilization).
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
3. Data Analysis:
-
The purity is determined by the relative area percentage of the this compound peak.
-
Impurities are identified by their mass spectra and comparison to spectral libraries (e.g., NIST). The mass spectrum of furan typically shows a molecular ion at m/z 68 and a significant fragment at m/z 39.[3] For this compound (MW: 110.11 g/mol ), the molecular ion is expected at m/z 110.
Visualizing the Analytical Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for each technique and provide a logical comparison of their key attributes for this specific application.
Caption: Workflow for HPLC and GC-MS analysis.
Caption: HPLC vs. GC-MS for this compound.
Conclusion and Recommendations
Both HPLC and GC-MS are viable techniques for assessing the purity of this compound, each with its own set of advantages and disadvantages.
GC-MS is recommended for:
-
Rapid screening and identification of volatile impurities: The high resolution of GC combined with the definitive identification capabilities of MS makes it ideal for a comprehensive purity profile, provided the analyte is thermally stable under the optimized conditions.
HPLC with derivatization is recommended for:
-
Quantitative analysis of potentially thermally labile samples: When there is a concern about on-column degradation, HPLC provides a more reliable quantitative result. The derivatization step, while adding to the workload, can significantly improve sensitivity and accuracy.
For a comprehensive validation of this compound purity, a dual-method approach is often the most robust strategy. GC-MS can be employed for the identification of volatile impurities and to confirm the identity of the main component, while a validated HPLC method can provide accurate quantification, free from the uncertainties of thermal degradation. This orthogonal approach ensures the highest confidence in the purity assessment of this reactive and valuable synthetic intermediate.
References
"comparative analysis of the biological activity of 2-(Oxiran-2-yl)furan derivatives"
A guide for researchers, scientists, and drug development professionals exploring the therapeutic potential of furan-based epoxides.
The furan nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a reactive oxirane (epoxide) ring at the 2-position of the furan moiety presents a class of compounds, 2-(oxiran-2-yl)furan derivatives, with intriguing potential for therapeutic applications. The strained epoxide ring is susceptible to nucleophilic attack, allowing for covalent interactions with biological macromolecules, a mechanism often exploited in drug design. This guide provides a comparative analysis of the reported biological activities of these derivatives, supported by available quantitative data and detailed experimental protocols.
Antimicrobial Activity
| Compound | Target Organism | Activity Metric | Value |
| 7,10-epoxyoctadeca-7,9-dienoic acid | Methicillin-resistant S. aureus (MRSA) | MIC | 125-250 mg/L |
Table 1: Antimicrobial Activity of a Furan-Containing Epoxide Derivative. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Inhibition of Virulence Factors
Beyond direct antimicrobial effects, sublethal concentrations of 7,10-epoxyoctadeca-7,9-dienoic acid have been shown to reduce the expression of key virulence factors in both MRSA and methicillin-sensitive Staphylococcus aureus (MSSA). This includes a marked reduction in hemolytic, coagulase, and autolytic activities, suggesting a mechanism that disrupts bacterial pathogenesis.[1]
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
A standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is the broth microdilution assay.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: A suspension of the test microorganism is prepared from an overnight culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
-
Serial Dilution of Compounds: The test compounds are serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Controls: Positive (bacteria and broth, no compound) and negative (broth only) growth controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Potential Signaling Pathways and Mechanisms of Action
The high reactivity of the epoxide ring in this compound derivatives suggests that their biological activity likely stems from their ability to alkylate nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This covalent modification can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions.
While specific signaling pathways for simple this compound derivatives are not yet well-elucidated, the broader class of furan derivatives has been shown to modulate various cellular signaling pathways. For instance, some furan derivatives have been reported to affect the MAPK (mitogen-activated Protein Kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma) signaling pathways.[2] The electrophilic nature of the oxirane ring could potentially target key cysteine residues in kinases or transcription factors within these or other pathways.
Below is a hypothetical experimental workflow for investigating the mechanism of action of these compounds.
Caption: Experimental workflow for the investigation of this compound derivatives.
Conclusion
The available data, although limited, suggests that this compound derivatives represent a promising scaffold for the development of new therapeutic agents, particularly in the antimicrobial field. The reactivity of the epoxide ring is a key feature that can be harnessed for targeted covalent inhibition. Further research is warranted to synthesize and screen a wider range of these derivatives to establish a clear structure-activity relationship and to elucidate the specific molecular targets and signaling pathways involved in their biological effects. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.
References
A Comparative Benchmark: Performance of 2-(Oxiran-2-yl)furan-Based Polymers Against Conventional Epoxy Resins
For researchers, scientists, and professionals in drug development, the quest for advanced materials with superior performance and enhanced biocompatibility is perpetual. In this context, bio-based polymers derived from renewable resources are gaining significant traction. This guide provides a comprehensive performance benchmark of 2-(Oxiran-2-yl)furan-based polymers, a promising class of bio-based epoxy resins, against the conventional petroleum-derived diglycidyl ether of bisphenol A (DGEBA)-based counterparts.
This comparison is supported by a compilation of quantitative data from various studies, detailed experimental protocols for key performance assessments, and visualizations of relevant workflows, offering an objective evaluation for informed material selection in demanding applications, including the biomedical field.
Performance Snapshot: Furan-Based vs. DGEBA-Based Epoxy Resins
The following tables summarize the key performance indicators for this compound-based polymers and their DGEBA-based analogues. The data presented is a synthesis of findings from multiple research articles. It is important to note that the properties of the final cured polymer can be significantly influenced by the specific curing agent, catalyst, and processing conditions used.
Table 1: Mechanical Properties
| Property | This compound-Based Polymers | Diglycidyl Ether of Bisphenol A (DGEBA)-Based Polymers |
| Tensile Strength (MPa) | 60 - 85 | 55 - 130 |
| Young's Modulus (GPa) | 2.5 - 3.8 | 2.4 - 4.1 |
| Flexural Strength (MPa) | 100 - 150 | 100 - 200 |
| Flexural Modulus (GPa) | 2.8 - 4.0 | 2.5 - 4.5 |
| Elongation at Break (%) | 2.5 - 6.0 | 3.0 - 6.0 |
Table 2: Thermal Properties
| Property | This compound-Based Polymers | Diglycidyl Ether of Bisphenol A (DGEBA)-Based Polymers |
| Glass Transition Temperature (Tg) (°C) | 79 - 170 | 120 - 200 |
| Decomposition Temperature (TGA, 5% weight loss) (°C) | 300 - 350 | 300 - 400 |
| Char Yield at 800°C (N2 atmosphere) (%) | 35 - 50 | 15 - 30 |
In Focus: Biocompatibility and Drug Delivery Potential
Beyond their mechanical and thermal performance, this compound-based polymers are being explored for their potential in biomedical applications, owing to their bio-based origin which can infer improved biocompatibility.
Table 3: Biocompatibility and Drug Delivery Parameters
| Property | This compound-Based Polymers | Notes |
| Cytotoxicity | Low to non-cytotoxic in several studies.[1] | Dependent on monomer purity and curing agent. |
| Drug Encapsulation Efficiency (%) | Up to 49% for Doxorubicin in furan-functionalized nanoparticles.[2] | Varies with polymer composition and drug type. |
| Nanoparticle Size (nm) | 28 - 283 for self-assembled furan-functionalized co-polymers.[1] | Controllable through formulation parameters. |
Experimental Protocols: A Closer Look at the Methodology
The data presented in this guide is derived from standardized experimental procedures. Below are detailed methodologies for key experiments cited.
Synthesis of 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOF)
A prominent monomer for furan-based epoxy resins is 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOF). A common synthesis route is as follows:
-
Reduction of 5-Hydroxymethylfurfural (HMF): 5-Hydroxymethylfurfural is reduced to 2,5-bis(hydroxymethyl)furan (BHMF) using a reducing agent such as sodium borohydride in an aqueous solution.
-
Glycidylation of BHMF: The resulting BHMF is then reacted with an excess of epichlorohydrin in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) and a strong base (e.g., 50% w/w aqueous sodium hydroxide) to yield the diepoxide, BOF.[3] The reaction is typically carried out at a controlled temperature (e.g., 50°C) for several hours.[3]
-
Purification: The synthesized BOF is then purified, for example, by silica gel column chromatography.[3]
Mechanical Testing
Mechanical properties of the cured polymers are typically evaluated following standardized test methods:
-
Tensile Testing (ASTM D638): Dog-bone shaped specimens are subjected to a controlled tensile force until failure to determine tensile strength, Young's modulus, and elongation at break.
-
Flexural Testing (ASTM D790): Rectangular specimens are subjected to a three-point bending test to determine flexural strength and flexural modulus.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg) of the polymers. The analysis is typically performed by heating the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymers. The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air), and the weight loss as a function of temperature is recorded.[3] This provides data on the decomposition temperature and char yield.
In Vitro Cytotoxicity Assay (ISO 10993-5)
The biocompatibility of the polymers is often assessed through in vitro cytotoxicity tests:
-
Extract Preparation: Extracts of the cured polymer are prepared by incubating the material in a cell culture medium for a specified period (e.g., 24 hours at 37°C).
-
Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is cultured in a 96-well plate.
-
Exposure: The culture medium is replaced with the polymer extracts, and the cells are incubated for a defined period.
-
Viability Assessment: Cell viability is quantified using a colorimetric assay, such as the MTT or PrestoBlue™ assay, which measures the metabolic activity of the cells. A reduction in cell viability below a certain threshold (e.g., 70%) compared to a negative control indicates a cytotoxic potential.[1]
Visualizing the Workflow: Furan-Based Nanoparticles for Drug Delivery
The potential of this compound-based polymers in drug delivery can be visualized through the workflow of creating and utilizing drug-loaded nanoparticles. The following diagram, generated using the DOT language, illustrates a typical process for the encapsulation of a chemotherapeutic agent like Doxorubicin (DOX) within furan-functionalized polymeric nanoparticles for targeted cancer therapy.
Caption: Workflow for furan-based nanoparticle drug delivery.
This logical flow illustrates the journey from polymer synthesis to the targeted delivery and release of an anticancer drug within a cancer cell, a key application area for these advanced materials.
References
- 1. Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fabrication of doxorubicin nanoparticles by controlled antisolvent precipitation for enhanced intracellular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
Confirming the Reaction Mechanism of 2-(Oxiran-2-yl)furan: A Guide to Isotopic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of nucleophilic attack on epoxides is a critical factor in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. For an unsymmetrical epoxide like 2-(Oxiran-2-yl)furan, two potential pathways for ring-opening exist, leading to different constitutional isomers. Determining the precise mechanism is paramount for predictable and efficient synthesis. This guide compares the expected outcomes of nucleophilic attack on this compound under both acidic and basic/neutral conditions and details how isotopic labeling can be employed to unequivocally confirm the reaction mechanism.
Comparison of Proposed Reaction Mechanisms
The ring-opening of this compound by a nucleophile (Nu⁻) can proceed through two main pathways, depending on the reaction conditions.
1. Basic or Neutral Conditions (Sₙ2-type mechanism): Under these conditions, the nucleophile will attack the less sterically hindered carbon of the epoxide ring. For this compound, this is the terminal carbon (C3) of the oxirane.
2. Acidic Conditions (Sₙ1-like mechanism): In the presence of an acid catalyst, the epoxide oxygen is protonated, making it a better leaving group. The reaction then proceeds through a transition state with significant carbocationic character. The more stable carbocation would be adjacent to the furan ring (C2) due to resonance stabilization. Consequently, the nucleophile will preferentially attack this more substituted carbon.
The following table summarizes the expected major products under these differing conditions.
| Reaction Condition | Proposed Mechanism | Site of Nucleophilic Attack | Expected Major Product |
| Basic/Neutral | Sₙ2-type | C3 (less substituted) | 1-(Furan-2-yl)-3-nucleo-propan-2-ol |
| Acidic | Sₙ1-like | C2 (more substituted) | 1-(Furan-2-yl)-2-nucleo-propan-1-ol |
Confirming the Mechanism with ¹⁸O Isotopic Labeling
To experimentally verify the site of nucleophilic attack, an ¹⁸O-labeled this compound can be synthesized and subjected to the reaction conditions. The position of the ¹⁸O label in the final product, as determined by mass spectrometry, reveals the mechanism.
Experimental Protocol: Synthesis of ¹⁸O-labeled this compound
A common method for introducing an ¹⁸O label into an epoxide involves the hydrolysis and subsequent re-cyclization of a corresponding halohydrin using an ¹⁸O-labeled water source.
-
Synthesis of 2-bromo-1-(furan-2-yl)ethanol: 2-Bromoacetylfuran is reduced with a mild reducing agent, such as sodium borohydride, in a suitable solvent like methanol at 0°C to yield the corresponding bromohydrin.
-
Base-catalyzed cyclization with H₂¹⁸O: The purified bromohydrin is treated with a base (e.g., sodium hydroxide) in the presence of ¹⁸O-labeled water (H₂¹⁸O). The base deprotonates the hydroxyl group, which then acts as a nucleophile, displacing the bromide in an intramolecular Sₙ2 reaction to form the epoxide. A portion of the epoxide will undergo hydrolysis with H₂¹⁸O and re-close, incorporating the ¹⁸O into the oxirane ring.
Experimental Protocol: Nucleophilic Ring-Opening and Product Analysis
-
Reaction with Nucleophile: The ¹⁸O-labeled this compound is reacted with a chosen nucleophile (e.g., sodium azide) under both acidic (e.g., catalytic H₂SO₄ in methanol) and basic (e.g., sodium azide in methanol) conditions.
-
Product Isolation: The reaction mixture is worked up, and the resulting azido alcohol products are purified by column chromatography.
-
Mass Spectrometry Analysis: The purified products are analyzed by high-resolution mass spectrometry (HRMS) to determine the location of the ¹⁸O label.
Data Presentation: Expected Mass Spectrometry Results
| Reaction Condition | Predicted Major Product | Expected Location of ¹⁸O Label | Rationale |
| Basic/Neutral | 1-Azido-3-(furan-2-yl)propan-2-ol | On the C2 hydroxyl group | Nucleophilic attack at C3 breaks the C3-O bond, leaving the ¹⁸O at C2. |
| Acidic | 2-Azido-1-(furan-2-yl)propan-1-ol | On the C1 hydroxyl group | Nucleophilic attack at C2 breaks the C2-O bond, leaving the ¹⁸O at C1. |
Visualization of Reaction Pathways and Experimental Workflow
The following diagrams illustrate the proposed reaction mechanisms and the experimental workflow for the isotopic labeling study.
Caption: Proposed reaction pathways for the nucleophilic ring-opening of ¹⁸O-labeled this compound.
Caption: Experimental workflow for confirming the reaction mechanism using isotopic labeling.
By employing the principles of isotopic labeling, researchers can gain unambiguous evidence for the operative reaction mechanism in the ring-opening of this compound. This knowledge is crucial for the rational design of synthetic routes to novel furan-containing compounds with potential applications in drug discovery and development.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Oxiran-2-yl)furan
For researchers, scientists, and drug development professionals engaged in the analysis of furan derivatives, the robust and reliable quantification of 2-(Oxiran-2-yl)furan is critical. This guide provides a comparative overview of the primary analytical methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—that can be employed and cross-validated for this purpose. Due to a lack of direct cross-validation studies for this compound, this guide presents data and protocols for closely related furan derivatives to serve as a foundational resource for method development and validation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical technique is contingent on various factors, including sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the performance characteristics of GC-MS and HPLC methods based on data reported for furan and its derivatives.
Table 1: Performance Characteristics of GC-MS Methods for Furan Derivatives
| Parameter | Headspace (HS) GC-MS | Solid-Phase Microextraction (SPME) GC-MS |
| Limit of Detection (LOD) | 0.14–0.78 ng/g | 0.01-0.02 ng/g |
| Limit of Quantitation (LOQ) | 0.51–2.60 ng/g | 0.04-0.06 ng/g |
| Recovery | Not specified | 77.81-111.47%[1] |
| Relative Standard Deviation (RSD) | 0.3–8.0% | 6.4% |
| Linearity (r²) | 0.997–0.999 | >0.990[1] |
Table 2: Performance Characteristics of HPLC-DAD Methods for Furan Derivatives
| Parameter | HPLC-DAD |
| Limit of Detection (LOD) | 0.11–0.76 µg/mL |
| Limit of Quantitation (LOQ) | 0.35–2.55 µg/mL |
| Recovery | ≥89.9% |
| Relative Standard Deviation (RSD) | ≤4.5% (inter- and intraday) |
| Linearity | Mandel's test compliant |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results. Below are representative methodologies for GC-MS and HPLC analysis of furan derivatives, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) with SPME
This method is highly suitable for the analysis of volatile and semi-volatile compounds like furan derivatives and is noted for its high sensitivity.
1. Sample Preparation (Solid-Phase Microextraction - SPME):
-
Weigh 5 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of a saturated NaCl solution. For oily matrices, 1 g of sample mixed with 9 mL of saturated NaCl solution is recommended.
-
Seal the vial and equilibrate at 35°C for 15 minutes.
-
Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 15 minutes at 35°C to adsorb the analytes.
2. GC-MS Analysis:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 32°C, hold for 4 minutes.
-
Ramp to 200°C at 20°C/min.
-
Hold at 200°C for 3 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC is a robust technique for the analysis of less volatile or thermally labile furan derivatives.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the sample solution onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the furan derivatives with methanol or acetonitrile.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
2. HPLC-DAD Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Gradient elution with 0.1% acetic acid in water (A) and methanol (B).
-
Start with 100% A.
-
Increase to 16% B at 2.5 minutes.
-
Increase to 100% B between 10 and 10.5 minutes and hold until the end of the run.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detector: Diode Array Detector (DAD), monitoring at an appropriate wavelength for this compound.
Cross-Validation Workflow and Signaling Pathway Diagrams
Visualizing the logical flow of the cross-validation process and the potential interactions of this compound is essential for a comprehensive understanding.
References
A Proposed DFT-Based Comparative Analysis of 2-(Oxiran-2-yl)furan and Its Positional Isomer
For Immediate Release
A comprehensive comparative guide on the structural and electronic properties of 2-(Oxiran-2-yl)furan and its logical isomer, 3-(Oxiran-2-yl)furan, is proposed here for researchers in computational chemistry, materials science, and drug development. While direct comparative experimental or DFT studies on this specific pair are not yet available, this guide outlines a robust computational protocol and presents the anticipated data based on established methodologies for similar furan derivatives.
This guide serves as a blueprint for conducting such a comparative study, providing a framework for understanding the nuanced differences that arise from the varied placement of the oxiranyl group on the furan ring. Such differences can significantly influence molecular reactivity, stability, and potential applications.
Comparative Data Overview
A comparative Density Functional Theory (DFT) study would yield critical data on the conformational landscapes, energetic stabilities, and electronic properties of this compound and 3-(Oxiran-2-yl)furan. The following table illustrates the expected data points from a study employing the B3LYP-D3/aug-cc-pVTZ level of theory, a methodology proven effective for furan-containing systems.
| Property | This compound | 3-(Oxiran-2-yl)furan (Hypothetical) | Unit |
| Energetic Properties | |||
| Relative Energy (Conformer I) | 0.00 | 0.00 | kcal/mol |
| Relative Energy (Conformer II) | 1.25 | 1.40 | kcal/mol |
| Rotational Barrier | ~2.5 | ~2.8 | kcal/mol |
| Structural Properties | |||
| Rotational Constant A | 2985.4 | 3100.2 | MHz |
| Rotational Constant B | 1100.7 | 1050.5 | MHz |
| Rotational Constant C | 850.1 | 800.3 | MHz |
| Electronic Properties | |||
| Dipole Moment (μa) | 1.5 | 1.2 | Debye |
| Dipole Moment (μb) | 0.8 | 1.1 | Debye |
| Dipole Moment (μc) | 0.2 | 0.3 | Debye |
| Total Dipole Moment | 1.7 | 1.6 | Debye |
Note: Data for this compound is based on existing literature. Data for 3-(Oxiran-2-yl)furan is hypothetical, projected for the purpose of this comparative guide.
Methodologies: A Blueprint for a Comparative DFT Study
The following protocol outlines a rigorous and reproducible methodology for a comparative DFT study of this compound and its isomers.
1. Initial Structure Generation and Conformational Search:
-
Initial 3D structures of this compound and 3-(Oxiran-2-yl)furan would be generated.
-
A conformational search would be performed to identify low-energy conformers. This involves systematically rotating the dihedral angle between the furan and oxirane rings.
2. Geometry Optimization and Frequency Calculations:
-
Full geometry optimization of all identified conformers would be carried out using a selected DFT functional and basis set (e.g., B3LYP with the 6-311++G(d,p) basis set).
-
Frequency calculations at the same level of theory would be performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
3. High-Accuracy Single-Point Energy Calculations:
-
To obtain more accurate relative energies, single-point energy calculations would be performed on the optimized geometries using a higher level of theory or a larger basis set, such as aug-cc-pVTZ.[1]
-
Empirical dispersion corrections (e.g., D3) should be included to accurately model non-covalent interactions.[1]
4. Calculation of Molecular Properties:
-
Rotational constants, dipole moments, and other electronic properties would be calculated from the optimized structures.
-
Theoretical spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) can also be computed and compared with experimental data if available.
5. Analysis of Results:
-
The relative energies of the conformers would be used to determine the most stable structures and to calculate rotational barriers.
-
A comparison of the structural parameters (bond lengths, bond angles, dihedral angles) and electronic properties (dipole moments, molecular orbital energies) between the isomers would be conducted to understand the impact of the oxiranyl group's position.
Visualizing the Comparative Workflow
To effectively plan and execute this comparative study, a clear workflow is essential. The following diagram illustrates the logical steps from molecule selection to final analysis.
This structured approach ensures a thorough and reliable comparison, providing valuable insights into the fundamental properties of these furan derivatives. The findings from such a study would be instrumental for applications where molecular geometry and electronic distribution are critical.
References
"assessing the reproducibility of 2-(Oxiran-2-yl)furan synthesis protocols"
An essential component of drug discovery and development is the synthesis of complex organic molecules. Among these, 2-(Oxiran-2-yl)furan stands out as a valuable building block. Ensuring the reproducibility of its synthesis is paramount for consistent results in research and manufacturing. This guide provides a comparative assessment of common synthesis protocols for this compound, focusing on performance metrics and factors influencing reproducibility.
Comparison of Synthesis Protocols
The primary route to this compound is the epoxidation of 2-vinylfuran. The choice of oxidizing agent is the main differentiating factor between the most common protocols. Below is a comparison of three prevalent methods: epoxidation with meta-chloroperoxybenzoic acid (m-CPBA), dimethyldioxirane (DMDO), and a catalytic system using hydrogen peroxide (H₂O₂).
Quantitative Performance Metrics
The following table summarizes the typical performance of each method. It is important to note that these values are representative and can vary based on specific reaction conditions and scale.
| Parameter | m-CPBA Epoxidation | DMDO Epoxidation | Catalytic H₂O₂ Epoxidation |
| Typical Yield | 70-90% | >95% | 85-95% |
| Typical Purity | High, but requires removal of benzoic acid byproduct. | Very high, as the byproduct is volatile acetone. | High, with water as the primary byproduct. |
| Reaction Time | 2-6 hours | 0.5-2 hours | 4-12 hours |
| Reaction Temp. | 0-25°C | 0-25°C | 40-70°C |
| Key Strengths | Reliable, well-established method. | Mild conditions, high purity, suitable for sensitive substrates. | "Green" oxidant (water byproduct), cost-effective. |
| Challenges | Stoichiometric acid byproduct, potential for epoxide ring-opening. | Requires fresh preparation of the reagent. | Catalyst optimization may be needed, potentially higher temperatures. |
Factors Influencing Reproducibility
The successful and reproducible synthesis of this compound is contingent on several factors, primarily related to the stability of the furan ring and the epoxide.
-
pH Control: The furan ring is susceptible to degradation under strongly acidic conditions, which can be a concern when using m-CPBA due to the generation of a carboxylic acid byproduct. Buffering the reaction mixture can mitigate this.
-
Temperature Management: Epoxidation reactions are exothermic. Careful temperature control is crucial to prevent side reactions and ensure consistent product quality.
-
Purity of 2-Vinylfuran: The starting material's purity can significantly impact the reaction's efficiency and the final product's purity.
-
Oxidant Stability and Concentration: The concentration and stability of the oxidizing agent are critical. DMDO, for instance, is volatile and should be used fresh for optimal results. The concentration of hydrogen peroxide in catalytic systems also needs to be carefully controlled.
-
Catalyst Activity: In catalytic protocols, the activity and stability of the catalyst are key to reproducibility. Catalyst deactivation or batch-to-batch variations can lead to inconsistent yields and reaction times.
Caption : Key factors influencing the reproducibility of this compound synthesis.
Experimental Protocols
The following are representative protocols for the synthesis of this compound using the three discussed methods.
1. Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
-
Materials: 2-vinylfuran, m-CPBA (77% max), dichloromethane (DCM), sodium bicarbonate solution (saturated), anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2-vinylfuran (1.0 eq) in DCM and cool the solution to 0°C in an ice bath.
-
Add a solution of m-CPBA (1.2 eq) in DCM dropwise to the stirred solution of 2-vinylfuran over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Epoxidation with Dimethyldioxirane (DMDO)
-
Materials: 2-vinylfuran, acetone, water, sodium bicarbonate, Oxone (potassium peroxymonosulfate), anhydrous sodium sulfate.
-
Procedure (Preparation of DMDO solution):
-
In a flask, combine water, acetone, and sodium bicarbonate, and cool to 0°C.
-
Add Oxone in one portion and stir the mixture vigorously for 15 minutes at 0°C.
-
Distill the DMDO solution under reduced pressure into a cold trap (-78°C).
-
Dry the collected acetone solution of DMDO over anhydrous sodium sulfate. The concentration is typically 0.07-0.09 M.
-
-
Procedure (Epoxidation):
-
Dissolve 2-vinylfuran (1.0 eq) in acetone and cool to 0°C.
-
Add the freshly prepared DMDO solution (1.1 eq) dropwise to the stirred solution of 2-vinylfuran.
-
Stir the reaction at 0°C to room temperature for 1-2 hours, monitoring by TLC or GC.
-
Upon completion, remove the solvent under reduced pressure to yield the crude product, which is often of high purity.
-
3. Catalytic Epoxidation with Hydrogen Peroxide (H₂O₂)
-
Materials: 2-vinylfuran, hydrogen peroxide (30% aq.), a suitable catalyst (e.g., a manganese or rhenium complex), a solvent such as acetonitrile, and a buffer if required.
-
Procedure:
-
To a solution of 2-vinylfuran (1.0 eq) and the catalyst (0.1-1 mol%) in the chosen solvent, add hydrogen peroxide (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to the optimal temperature for the chosen catalyst (e.g., 50°C) and stir for 4-12 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Caption : A systematic workflow for assessing the reproducibility of a synthesis protocol.
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2-(Oxiran-2-yl)furan
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 2-(Oxiran-2-yl)furan (CAS No. 2745-17-7). The following protocols are designed to ensure the safe use of this compound in a laboratory setting, from initial handling to final disposal. Due to the limited availability of detailed toxicological data for this specific compound, a cautious approach is recommended, drawing upon safety protocols for structurally related furan and epoxide-containing compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1][2]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]
Given these hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. For prolonged contact, consider double-gloving. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin and Body | A flame-retardant laboratory coat. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are required. |
| Respiratory | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a research environment.
-
Preparation and Pre-Handling Check:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before retrieving the this compound.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling and Use:
-
Conduct all transfers and manipulations of this compound inside the chemical fume hood.
-
Use compatible labware (e.g., glass, stainless steel) to avoid reactions with the container.
-
Dispense the chemical carefully to avoid splashing. Use a properly calibrated pipette or syringe for liquid transfers.
-
Keep the container of this compound tightly sealed when not in use to minimize the release of vapors.
-
-
Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable solvent (e.g., isopropanol, ethanol) followed by a soap and water wash.
-
Remove and dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.
-
Solid Waste: Contaminated solid waste, including gloves, pipette tips, and paper towels, should be placed in a designated, sealed hazardous waste bag or container.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
